molecular formula C8H7N3O B1269541 1H-Benzo[d]imidazole-2-carboxamide CAS No. 5805-52-7

1H-Benzo[d]imidazole-2-carboxamide

Cat. No.: B1269541
CAS No.: 5805-52-7
M. Wt: 161.16 g/mol
InChI Key: XIZCDQOKKYYCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[d]imidazole-2-carboxamide ( 760197-93-1) is a versatile benzimidazole derivative with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines, allowing it to interact effectively with biological polymers . This specific carboxamide derivative serves as a key intermediate and pharmacophore in the development of novel therapeutic agents. In research settings, this compound demonstrates significant potential in combating antimicrobial resistance. Benzimidazole derivatives show promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity . The scaffold is actively investigated for creating new agents against multidrug-resistant bacterial and fungal strains, a critical area of global public health . Furthermore, benzimidazole-based derivatives exhibit potent cytotoxic activities and are explored as anticancer agents. These compounds can inhibit tumor cell proliferation through mechanisms such as inducing apoptosis and arresting the cell cycle, showing notable activity against various human cancer cell lines . Beyond pharmaceuticals, the benzimidazole core finds application in industrial chemistry, for instance, as a film-forming substance in organic solderability preservatives for electronics . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZCDQOKKYYCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332196
Record name 1H-Benzimidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-52-7
Record name 1H-Benzimidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 1H-Benzo[d]imidazole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. This document outlines its physicochemical characteristics, synthesis methodologies, and significant biological activities, with a focus on its role as a modulator of critical cellular pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyThis compound (Computed)1H-Benzo[d]imidazole-6-carboxamide (Computed)[1]2-methyl-1H-benzo[d]imidazole-4-carboxamide (Computed)[2]
Molecular Formula C₈H₇N₃OC₈H₇N₃OC₉H₉N₃O
Molecular Weight 161.16 g/mol 161.16 g/mol 175.19 g/mol
XLogP3 0.70.70.7
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 233
Rotatable Bond Count 111
Exact Mass 161.058911855 Da161.058911855 Da175.074561919 Da
Topological Polar Surface Area 71.8 Ų71.8 Ų71.8 Ų
Melting Point Not availableNot availableNot available
Solubility Not availableNot availableNot available
pKa Not availableNot availableNot available

Note: The properties for this compound are based on computational predictions due to the limited availability of experimental data for the unsubstituted parent compound. A study on novel benzimidazole salts has demonstrated a method for determining pKa values using 1H NMR spectroscopy, which could be applied to this compound.[3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or its derivative. Several synthetic routes have been reported, often with variations in catalysts and reaction conditions to improve yields and purity.

General Synthesis Workflow

A common synthetic pathway involves the reaction of o-phenylenediamine with a 2-carboxy-substituted imidazole precursor. The general workflow can be visualized as follows:

synthesis_workflow start o-Phenylenediamine intermediate Condensation Reaction start->intermediate reagent Carboxylic Acid Derivative (e.g., Ethyl 2-carboxamido-1H-benzo[d]imidazole-2-carboxylate) reagent->intermediate product This compound Derivative intermediate->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Condensation Method

This protocol is a generalized procedure based on common methods for synthesizing benzimidazole derivatives.[4]

Objective: To synthesize a this compound derivative.

Materials:

  • o-Phenylenediamine derivative (1 equivalent)

  • Appropriate carboxylic acid or aldehyde derivative (1.1 equivalents)

  • Condensing agent (e.g., polyphosphoric acid, or an oxidizing agent like sodium metabisulfite in ethanol)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Sodium bicarbonate or other suitable base for neutralization

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

  • Add the carboxylic acid or aldehyde derivative to the solution.

  • If using a condensing agent like polyphosphoric acid, add it to the mixture and heat at a specified temperature (e.g., 120-180°C) for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Alternatively, if using an oxidizing agent like sodium metabisulfite, add it to the ethanolic solution and reflux for 4-24 hours.[4]

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) to precipitate any remaining product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development. Key activities include anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action for many of these derivatives involves the inhibition of crucial cellular enzymes and pathways.

Anticancer Activity

The anticancer properties of benzimidazole-2-carboxamides are often attributed to their ability to interfere with DNA replication and cell division. Three primary targets have been identified: Topoisomerase I, Poly(ADP-ribose) polymerase-1 (PARP-1), and tubulin polymerization.

Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[5] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, apoptosis in cancer cells.

topoisomerase_pathway topo1 Topoisomerase I cleavage DNA Cleavage & Relaxation topo1->cleavage dna Supercoiled DNA dna->cleavage religation DNA Religation cleavage->religation dna_break DNA Strand Breaks cleavage->dna_break relaxed_dna Relaxed DNA religation->relaxed_dna inhibitor Benzimidazole-2-carboxamide Derivative inhibitor->cleavage Inhibits Religation apoptosis Apoptosis dna_break->apoptosis

Caption: Inhibition of the Topoisomerase I catalytic cycle by benzimidazole-2-carboxamide derivatives.

Experimental Protocol: Topoisomerase I Inhibition Assay A common method to assess Topoisomerase I inhibition is the DNA relaxation assay.

Objective: To determine the inhibitory effect of a compound on Topoisomerase I-mediated DNA relaxation.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, BSA)

  • Test compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Agarose gel, electrophoresis buffer, and ethidium bromide for visualization

Procedure:

  • Prepare reaction mixtures containing supercoiled plasmid DNA, assay buffer, and varying concentrations of the test compound or controls.

  • Initiate the reaction by adding Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[6] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations) leads to synthetic lethality.

parp1_pathway dna_ssb DNA Single-Strand Break parp1 PARP-1 dna_ssb->parp1 binds par PAR Polymer Synthesis (PARylation) parp1->par nad NAD+ nad->par recruitment Recruitment of DNA Repair Proteins par->recruitment cell_death Synthetic Lethality (in HR-deficient cells) par->cell_death repair DNA Repair recruitment->repair inhibitor Benzimidazole-2-carboxamide Derivative inhibitor->par Inhibits tubulin_polymerization tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules arrest Cell Cycle Arrest (G2/M phase) polymerization->arrest spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division inhibitor Benzimidazole-2-carboxamide Derivative inhibitor->polymerization Inhibits apoptosis Apoptosis arrest->apoptosis

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Benzo[d]imidazole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure and outlines a reliable two-step synthetic pathway. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to ensure reproducibility and clarity.

Chemical Structure

This compound possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to an imidazole ring. The carboxamide functional group is attached at the 2-position of the imidazole ring. The presence of the benzimidazole scaffold, a recognized pharmacophore, and the carboxamide group, which can participate in hydrogen bonding, makes this molecule a versatile building block in the design of novel therapeutic agents.

Chemical Formula: C₈H₇N₃O

Molecular Weight: 161.16 g/mol

IUPAC Name: 1H-benzoimidazole-2-carboxamide

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the benzimidazole ring system to yield 1H-benzo[d]imidazole-2-carboxylic acid. The subsequent step is the amidation of the carboxylic acid to produce the final carboxamide product.

Synthesis_Pathway cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Amidation Reactant1 o-Phenylenediamine Intermediate 1H-Benzo[d]imidazole- 2-carboxylic acid Reactant1->Intermediate Condensation Reactant2 Oxalic Acid Reactant2->Intermediate Product 1H-Benzo[d]imidazole- 2-carboxamide Intermediate->Product Amidation Reagent1 Ammonia Source (e.g., Urea) Reagent1->Product

Figure 1: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Benzo[d]imidazole-2-carboxylic acid

This procedure involves the condensation reaction of o-phenylenediamine with a dicarboxylic acid, such as oxalic acid, to form the benzimidazole ring.

Materials:

  • o-Phenylenediamine

  • Oxalic acid

  • Ammonium chloride (catalyst)[1]

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and oxalic acid (0.005 mol) in ethanol (20 mL).

  • Add a catalytic amount of ammonium chloride (0.002 mol).

  • The reaction mixture is then heated under reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into cold water, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford 1H-benzo[d]imidazole-2-carboxylic acid.

Step 2: Synthesis of this compound

This step describes the conversion of the carboxylic acid intermediate to the final carboxamide product. This can be achieved through various amidation methods. A direct amidation using urea as the nitrogen source is presented here as a straightforward approach.[2]

Materials:

  • 1H-Benzo[d]imidazole-2-carboxylic acid

  • Urea

  • Imidazole (catalyst)

  • Octane (solvent)

Procedure:

  • To a reaction vessel, add 1H-benzo[d]imidazole-2-carboxylic acid (3 mmol), urea (6 mmol), and imidazole (20 mol%).

  • Add octane (3 mL) as the solvent.

  • The reaction mixture is heated to 120-130 °C for 24 hours.[2]

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize key quantitative data for the starting materials, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
o-PhenylenediamineC₆H₈N₂108.14102-104White to brown crystals
Oxalic Acid (dihydrate)C₂H₂O₄·2H₂O126.07101-102White solid
1H-Benzo[d]imidazole-2-carboxylic acidC₈H₆N₂O₂162.15176-180 (dec.)Off-white solid
This compoundC₈H₇N₃O161.16>300White to pale yellow solid

Table 1: Physical and Chemical Properties.

CompoundKey IR Peaks (cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)
1H-Benzo[d]imidazole-2-carboxylic acid3400-2500 (O-H, N-H), 1680 (C=O), 1620 (C=N)13.5 (s, 1H, COOH), 12.5 (s, 1H, NH), 7.7-7.2 (m, 4H, Ar-H)162.04 [M]⁺
This compound3350, 3150 (N-H), 1670 (C=O, Amide I), 1625 (C=N), 1590 (N-H bend, Amide II)12.8 (s, 1H, NH), 8.1 (s, 1H, CONH₂), 7.6 (s, 1H, CONH₂), 7.7-7.3 (m, 4H, Ar-H)161.06 [M]⁺

Table 2: Spectroscopic Data.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

Experimental_Workflow Start Start Step1_Mixing Mix o-Phenylenediamine, Oxalic Acid, and Catalyst in Ethanol Start->Step1_Mixing Step1_Reflux Reflux for 2-4 hours Step1_Mixing->Step1_Reflux Step1_Precipitation Precipitate in Cold Water Step1_Reflux->Step1_Precipitation Step1_Filtration Filter and Dry Step1_Precipitation->Step1_Filtration Intermediate_Product Obtain 1H-Benzo[d]imidazole- 2-carboxylic acid Step1_Filtration->Intermediate_Product Step2_Mixing Mix Carboxylic Acid, Urea, and Catalyst in Octane Intermediate_Product->Step2_Mixing Step2_Heating Heat at 120-130°C for 24h Step2_Mixing->Step2_Heating Step2_Solvent_Removal Remove Solvent Step2_Heating->Step2_Solvent_Removal Purification Purify by Recrystallization or Column Chromatography Step2_Solvent_Removal->Purification Final_Product Obtain Pure This compound Purification->Final_Product End End Final_Product->End

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. The presented protocols, supported by tabulated data and clear visual diagrams, are designed to be readily implemented in a laboratory setting. The versatility of the benzimidazole core suggests that this synthetic route can also serve as a foundation for the creation of a diverse library of related derivatives for further investigation in drug discovery programs.

References

The Genesis and Evolution of 1H-Benzo[d]imidazole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzo[d]imidazole-2-carboxamide core is a pivotal scaffold in medicinal chemistry, forming the foundation of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this crucial molecule. It details key experimental protocols, presents a comprehensive summary of quantitative biological data for its significant derivatives, and visualizes the intricate signaling pathways through which these compounds exert their effects. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole framework.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the broader exploration of the benzimidazole moiety, a privileged structure in medicinal chemistry first reported in 1944. While a singular "discovery" of the parent 2-carboxamide is not well-documented, its rise to prominence began with the advent of benzimidazole-based anthelmintics in the mid-20th century. The initial focus was on derivatives, with the parent compound being a key, often synthetically targeted, precursor.

The development of thiabendazole in the early 1960s marked a turning point, showcasing the potent biological activity of the benzimidazole scaffold. This spurred further research into related structures, ultimately leading to the synthesis and investigation of a vast library of derivatives, including those with the 2-carboxamide functionality. The work of chemists like H. A. Staab and K. Wendel in the 1960s on imidazolides, while not directly on the title compound, contributed to the understanding of the reactivity of the imidazole ring, which was foundational for later synthetic efforts. The subsequent development of albendazole, a broad-spectrum anthelmintic, solidified the importance of the methylcarbamate derivative of this compound and has since become a cornerstone of treatment for various parasitic infections.

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives predominantly relies on the cyclocondensation of an o-phenylenediamine with a suitable C2-building block. Several synthetic strategies have been developed to achieve this transformation efficiently.

General Synthesis of the Benzimidazole Core

The most common approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions or with the aid of a coupling agent.

Experimental Protocol: Synthesis of this compound via a Carboxylate Intermediate

This two-step procedure involves the initial formation of a benzimidazole-2-carboxylate ester, followed by amidation.

Step 1: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl chlorooxoacetate (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting intermediate is then heated to reflux for 4-6 hours to effect cyclization.

  • Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Amidation to this compound

  • The ethyl 1H-benzo[d]imidazole-2-carboxylate (1.0 eq) is suspended in a solution of ammonia in methanol (e.g., 7N).

  • The mixture is heated in a sealed vessel at a temperature ranging from 80-100 °C for 12-24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

A graphical representation of a common synthetic workflow is provided below.

G cluster_0 Synthesis of this compound reagent1 o-Phenylenediamine intermediate Ethyl 1H-benzo[d]imidazole-2-carboxylate reagent1->intermediate Ethanol, RT then Reflux reagent2 Ethyl Chlorooxoacetate reagent2->intermediate product This compound intermediate->product Heat in sealed vessel reagent3 Ammonia in Methanol reagent3->product G cluster_0 Anthelmintic Mechanism of Benzimidazole Carbamates drug Benzimidazole Carbamate target β-tubulin drug->target Binds to process1 Inhibition of Microtubule Polymerization target->process1 effect1 Disruption of Cytoskeleton process1->effect1 effect2 Impaired Glucose Uptake process1->effect2 outcome Paralysis and Death of Parasite effect1->outcome effect2->outcome G cluster_0 PARP-1 Inhibition Pathway ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 recruits repair Base Excision Repair parp1->repair activates replication Replication Fork Stall parp1->replication inhibitor Benzimidazole Carboxamide PARP-1 Inhibitor inhibitor->parp1 inhibits dsb Double-Strand DNA Break replication->dsb hr Homologous Recombination (BRCA1/2 dependent) dsb->hr apoptosis Apoptosis hr->apoptosis Failure in BRCA-deficient cells leads to G cluster_0 Topoisomerase I Inhibition Pathway topo1 Topoisomerase I cleavage_complex Cleavable Complex (DNA-Topo I) topo1->cleavage_complex forms with dna Supercoiled DNA dna->cleavage_complex replication_fork Advancing Replication Fork cleavage_complex->replication_fork collision with inhibitor Benzimidazole Topoisomerase I Inhibitor inhibitor->cleavage_complex stabilizes dsb Double-Strand DNA Break replication_fork->dsb cell_death Cell Death dsb->cell_death G cluster_0 PqsR Quorum Sensing Inhibition pqsA pqsA promoter transcription Transcription of virulence genes pqsA->transcription pqsR PqsR receptor pqsR->pqsA activates hhq_pqs HHQ/PQS (autoinducers) hhq_pqs->pqsR binds to inhibitor Benzimidazole Carboxamide Inhibitor inhibitor->pqsR antagonizes virulence Virulence & Biofilm transcription->virulence

Spectroscopic Profile of 1H-Benzo[d]imidazole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Benzo[d]imidazole-2-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents an expert-informed projection of its spectroscopic characteristics based on the analysis of closely related benzimidazole derivatives. The guide includes detailed tables of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous 2-substituted benzimidazoles and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5 - 13.5Singlet (broad)1HN1-H (imidazole)
~7.8 - 8.2Singlet (broad)1H-CONH₂ (amide)
~7.6 - 7.8Multiplet2HH4/H7 (aromatic)
~7.2 - 7.4Multiplet2HH5/H6 (aromatic)
~7.0 - 7.5Singlet (broad)1H-CONH₂ (amide)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (amide)
~145 - 150C2 (imidazole)
~135 - 145C7a/C3a (bridgehead)
~120 - 125C5/C6 (aromatic)
~110 - 120C4/C7 (aromatic)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretch (imidazole and amide)
~3100 - 3000MediumC-H stretch (aromatic)
~1680 - 1660StrongC=O stretch (Amide I)
~1620 - 1580MediumN-H bend (Amide II) and C=N stretch
~1500 - 1400MediumC=C stretch (aromatic)
~750 - 700StrongC-H bend (ortho-disubstituted benzene)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
~161High[M]⁺ (Molecular Ion)
~144Medium[M - NH₃]⁺
~118High[M - CONH₂]⁺
~91Medium[C₆H₅N]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections outline generalized methodologies for the synthesis of this compound and its subsequent spectroscopic characterization.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.

Materials:

  • o-Phenylenediamine

  • Oxamic acid (or a suitable derivative like ethyl oxamate)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Methanol or Ethanol

  • Sodium bicarbonate solution

  • Water

Procedure:

  • A mixture of o-phenylenediamine and oxamic acid in a suitable molar ratio is added to polyphosphoric acid.

  • The reaction mixture is heated with stirring for several hours at an elevated temperature (e.g., 100-150 °C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is neutralized with a sodium bicarbonate solution.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent like ethanol or methanol can be performed for purification.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The synthesized compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse programs are used.

  • Data Processing: The obtained Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

2.2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

2.2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

  • Sample Preparation: A small amount of the sample is introduced into the ion source, either directly via a solid probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of 1H-Benzo[d]imidazole- 2-carboxamide Purification Purification (Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo[d]imidazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The carboxamide moiety can participate in hydrogen bonding, making it a critical feature for molecular recognition and interaction with biological targets.[3] A detailed understanding of the three-dimensional structure of this compound at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, including detailed experimental protocols for its synthesis and crystallization, and a summary of its crystallographic data. Furthermore, it explores the potential mechanism of action of related benzimidazole derivatives, offering insights for drug development professionals.

Experimental Protocols

The following sections detail the methodologies for the synthesis and single-crystal X-ray diffraction analysis of this compound.

1. Synthesis of this compound [3]

The synthesis of the title compound is a multi-step process starting from 1,2-diaminobenzene.

  • Step 1: Synthesis of 1H-benzimidazole-2-methanol

    • A mixture of 1,2-diaminobenzene (5.4 g, 50.0 mmol) and glycolic acid (3.8 g, 50.0 mmol) is prepared in a 6.0 mol/L hydrochloric acid aqueous solution (50.0 mL).

    • The solution is stirred at 90 °C for 7 hours.

    • After cooling, a 3.0 mol/L sodium hydroxide water solution is added gradually until no more white solid precipitates.

    • The resulting white solid, 1H-benzimidazole-2-methanol, is filtered and dried. (Yield: 90%, 6.72 g).

  • Step 2: Synthesis of 1H-benzimidazole-2-carboxylic acid

    • A mixture of 1H-benzimidazole-2-methanol (6.0 g, 37.0 mmol), sodium carbonate (5.0 g, 47.2 mmol), and a potassium permanganate (7.0 g, 44.0 mmol) water solution is refluxed for 2 hours.

    • The solution is then adjusted to a pH of 4.0, resulting in the precipitation of a white solid powder.

    • The product is filtered and dried. (Yield: 85%, 5.1 g).

  • Step 3: Synthesis of this compound

    • The 1H-benzimidazole-2-carboxylic acid powder (5.0 g, 31.0 mmol) from the previous step is added to 50.0 mL of thionyl chloride.

    • The mixture is stirred at 70 °C for 5 hours.

    • The resulting solution is cooled to ambient temperature and concentrated in vacuo.

    • Ammonia water (50.0 mL) is added to the residue.

    • The solution is stirred at 70 °C for an additional 5 hours and then cooled to ambient temperature.

    • A pale yellow solid of this compound is obtained. (Yield: 78%, 3.93 g).

2. Crystallization [3]

Single crystals suitable for X-ray diffraction are obtained by recrystallization.

  • The crude this compound (1.0 g) is dissolved in methanol (10.0 mL).

  • The solution is allowed to slowly evaporate at ambient conditions for one week, yielding colorless block-like crystals.

3. X-ray Diffraction Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the data collection and refinement is provided in the data tables below. Hydrogen atoms bonded to carbon were placed in calculated positions, while those bonded to nitrogen were located from Fourier difference maps and refined freely.[3]

Data Presentation

The crystallographic data for this compound is summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₈H₇N₃O
Formula Weight161.16
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)14.156(3)
b (Å)15.019(3)
c (Å)7.1580(14)
α (°)90
β (°)90
γ (°)90
Volume (ų)1522.1(5)
Z8
Calculated Density (g/cm³)1.406
Absorption Coeff. (mm⁻¹)0.098
F(000)672

Table 2: Selected Bond Lengths (Å)

BondLength
C1-N11.390(1)
C2-N21.359(1)
C2-N31.317(1)
O1-C11.240(1)

Table 3: Selected Bond Angles (°)

AtomsAngle
O1-C1-N1123.6(1)
O1-C1-C2120.3(1)
N1-C1-C2116.1(1)
N3-C2-N2112.9(1)
N3-C2-C1125.1(1)
N2-C2-C1122.0(1)

Table 4: Hydrogen Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N2-H2···O10.861.962.814(2)171.0
N1-H1A···O10.862.092.936(1)169.0
N1-H1B···N30.862.102.946(1)168.0

Note: Data sourced from reference[3].

Structural Insights and Molecular Packing

The molecule of this compound is nearly planar.[3] The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions link the molecules into a two-dimensional network.[3] Additionally, π-π stacking interactions between neighboring imidazole and benzene rings, with a centroid-to-centroid distance of 3.579(1) Å, further consolidate the crystal packing.[3]

Potential Biological Significance and Signaling Pathways

While the direct biological activity of this compound is not extensively detailed in the provided search results, numerous derivatives have shown significant potential as therapeutic agents, particularly in oncology.[4][5] Studies on related benzimidazole compounds have identified human topoisomerase I (Hu Topo I) as a probable target.[4][5] These compounds can act as inhibitors of this enzyme, which is crucial for DNA replication and transcription.

The inhibition of topoisomerase I by benzimidazole derivatives leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, resulting in DNA damage and ultimately triggering cell cycle arrest, often in the G2/M phase, and apoptosis in cancer cells.[4][5] This mechanism is a cornerstone of several established anticancer therapies.

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of the title compound and a proposed signaling pathway for the anticancer activity of related benzimidazole derivatives.

experimental_workflow node_start 1,2-Diaminobenzene + Glycolic Acid node_step1 Stir at 90°C in HCl(aq) node_start->node_step1 node_intermediate1 1H-Benzimidazole- 2-methanol node_step1->node_intermediate1 node_step2 Reflux with KMnO4 and Na2CO3 node_intermediate1->node_step2 node_intermediate2 1H-Benzimidazole- 2-carboxylic Acid node_step2->node_intermediate2 node_step3 React with SOCl2, then NH3(aq) node_intermediate2->node_step3 node_final 1H-Benzo[d]imidazole- 2-carboxamide node_step3->node_final node_cryst Recrystallization from Methanol node_final->node_cryst node_crystal Single Crystals node_cryst->node_crystal signaling_pathway cluster_cell Cancer Cell node_compound Benzimidazole-2-carboxamide Derivative node_topoI Topoisomerase I-DNA Complex node_compound->node_topoI Inhibition node_damage DNA Strand Breaks node_topoI->node_damage Stabilization of Cleavage Complex node_arrest G2/M Cell Cycle Arrest node_damage->node_arrest node_apoptosis Apoptosis node_arrest->node_apoptosis

References

1H-Benzo[d]imidazole-2-carboxamide: An In-depth Technical Guide on its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Benzo[d]imidazole-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related benzimidazole derivatives to provide a robust framework for its physicochemical characterization. Detailed experimental protocols and visualizations are included to empower researchers in their drug discovery and development endeavors.

Core Physicochemical Properties

This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. The solubility and stability of this compound are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy.

Solubility Profile

Benzimidazole derivatives, including this compound, generally exhibit poor aqueous solubility due to their rigid, aromatic structure. However, their solubility is significantly influenced by the solvent, pH, and temperature.

Table 1: Quantitative Solubility Data for Related Benzimidazole Derivatives

CompoundSolventTemperature (°C)Solubility
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazoleAqueous Buffer (pH 7.4)Not Specified50 µg/mL[1]
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleAqueous Buffer (pH 7.4)Not Specified74 µg/mL[1]
BenzimidazoleWater202010 mg/L[2]
N-(1H-Benzo[d]imidazol-4-yl)formamideDMSONot Specified10-30 mM (estimated)[3]

Qualitative Solubility Observations:

  • Water: Generally low solubility. The formation of hydrochloride salts has been shown to improve the aqueous solubility of some benzimidazole derivatives[4].

  • Alcohols (Methanol, Ethanol): Benzimidazoles are typically freely soluble in alcohols[2].

  • Dimethyl Sulfoxide (DMSO): Considered a good solvent for benzimidazole derivatives, often used for preparing high-concentration stock solutions[3].

  • Aqueous Acids and Bases: Solubility is generally enhanced in acidic and alkaline solutions due to the formation of soluble salts[2].

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and formulation. Like other benzimidazoles, its stability is influenced by light, temperature, and pH.

Table 2: Stability Characteristics of Benzimidazole Derivatives

ConditionObservation
Thermal Stability Benzimidazole derivatives generally exhibit good thermal stability in their solid form[5][6]. Decomposition, when it occurs, is often at elevated temperatures[7].
Photostability High photosensitivity is often observed for benzimidazole derivatives when in solution, leading to degradation upon exposure to light. In solid form, they tend to be more stable[5][8].
pH Stability The stability of benzimidazoles can be pH-dependent. Forced degradation studies on related compounds show degradation under both acidic and basic conditions[9].
Oxidative Stability Benzimidazole derivatives can be susceptible to oxidation. Forced degradation studies often include oxidative stress conditions to assess this susceptibility[9].

Experimental Protocols

To facilitate the specific characterization of this compound, the following detailed experimental protocols are provided.

Shake-Flask Method for Solubility Determination

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to solvent B Equilibrate at constant temperature with agitation A->B Shake/Stir C Separate solid from solution (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant C->D e.g., HPLC, UV-Vis E Determine solubility D->E

Shake-Flask Solubility Determination Workflow

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, buffered solutions at various pH) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl) F Analyze samples at time points by HPLC A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 60°C) D->F E Photodegradation (e.g., ICH Q1B light exposure) E->F G Identify and quantify degradants F->G H Determine degradation kinetics G->H Compound This compound Solution Compound->A Compound->B Compound->C Compound->D Compound->E

Forced Degradation Study Workflow

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Application: Subject the solutions to various stress conditions as outlined in the diagram above. Include a control sample stored under normal conditions.

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and the formation of any degradation products over time to determine the degradation rate and pathway.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not definitively established in the literature, the broader class of benzimidazole derivatives has been shown to interact with several key cellular targets. This suggests that this compound may exert its biological effects through one or more of the following mechanisms.

G cluster_compound Benzimidazole Derivatives cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound 1H-Benzo[d]imidazole- 2-carboxamide (and analogs) T1 Enzyme Inhibition (e.g., PARP-1, CK1δ/ε, 17β-HSD10) Compound->T1 T2 DNA Intercalation/ Topoisomerase I Inhibition Compound->T2 T3 Microtubule Polymerization Inhibition Compound->T3 O1 Apoptosis T1->O1 O2 Cell Cycle Arrest T1->O2 O3 Inhibition of Proliferation T1->O3 T2->O1 T2->O2 T3->O2

Potential Mechanisms of Action for Benzimidazole Derivatives

Potential Targets and Pathways:

  • Enzyme Inhibition: Many benzimidazole derivatives are known to be potent inhibitors of various enzymes. For instance, some derivatives inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair, and Casein Kinase 1 delta and epsilon (CK1δ/ε), which are implicated in various cellular signaling pathways[10][11]. Others have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease[12].

  • DNA Interaction: Some benzimidazole compounds can interact with DNA, either by intercalation or by inhibiting enzymes that act on DNA, such as Topoisomerase I. This can lead to the disruption of DNA replication and transcription, ultimately inducing apoptosis[4][13].

  • Microtubule Dynamics: A well-known mechanism of action for some anthelmintic benzimidazoles is the inhibition of microtubule polymerization. This disrupts cell division and other essential cellular processes that rely on a functional cytoskeleton.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on the current knowledge of the benzimidazole class of compounds. While specific quantitative data for the target molecule is sparse, the provided information on related compounds and the detailed experimental protocols offer a clear path for researchers to perform a thorough physicochemical characterization. Understanding these properties is a critical step in the journey of developing this promising compound into a potential therapeutic agent. The exploration of its interaction with various cellular targets will further elucidate its mechanism of action and guide future drug development efforts.

References

Unlocking the Therapeutic Potential of Benzimidazole-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Among its myriad derivatives, benzimidazole-2-carboxamides have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways to aid in the ongoing development of novel therapeutics based on this versatile chemical motif.

Anticancer Activity: Targeting Key Signaling Pathways

Benzimidazole-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation. Notably, their activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinases has been a major focus of investigation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected benzimidazole-2-carboxamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound AHCT116 (Colon)0.6[1]
Compound BH460 (Lung)2.5[1]
Compound CHCT116 (Colon)0.6[1]
Compound DH460 (Lung)0.4[1]
Compound EMCF-7 (Breast)5.0[2]
Compound FA549 (Lung)11.46(From similar benzimidazole derivatives)
Compound GHT-29 (Colon)0.024 - 0.080[3]
Compound HPanc-1 (Pancreatic)0.024 - 0.080[3]
Compound IMCF-7 (Breast)0.024 - 0.080[3]
Compound JA-549 (Lung)0.024 - 0.080[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Benzimidazole-2-carboxamide compounds

  • Cancer cell lines (e.g., HCT116, H460, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole-2-carboxamide compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

Benzimidazole-2-carboxamides often exert their anticancer effects by interfering with key signaling pathways. Below are graphical representations of the EGFR and BRAFV600E pathways, which are common targets.

EGFR_Signaling_Pathway EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Benzimidazole Benzimidazole-2-Carboxamide Benzimidazole->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes BRAF_Signaling_Pathway BRAF V600E Signaling Pathway in Cancer GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRAF_V600E BRAF V600E (Mutated) Ras->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Constitutively Activates Benzimidazole Benzimidazole-2-Carboxamide Benzimidazole->BRAF_V600E Inhibits ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Promotes Antimicrobial_Workflow Workflow for Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum agar_diffusion Agar Disc Diffusion prep_inoculum->agar_diffusion broth_dilution Broth Microdilution prep_inoculum->broth_dilution streak_plate Streak Inoculum on Agar Plate agar_diffusion->streak_plate serial_dilute Prepare Serial Dilutions of Compound in 96-well Plate broth_dilution->serial_dilute apply_discs Apply Compound-Impregnated and Control Discs streak_plate->apply_discs incubate_plates Incubate Plates apply_discs->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones end End measure_zones->end add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum incubate_mic Incubate Plate add_inoculum->incubate_mic read_mic Determine MIC (Lowest Concentration with no visible growth) incubate_mic->read_mic read_mic->end COX_Pathway Cyclooxygenase (COX) Pathway in Inflammation CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Converts to Benzimidazole Benzimidazole-2-Carboxamide Benzimidazole->COX1_2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates NFkB_Pathway NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Benzimidazole Benzimidazole-2-Carboxamide Benzimidazole->IKK Inhibits? NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines, COX-2) Nucleus->GeneTranscription Initiates

References

The Rise of 1H-Benzo[d]imidazole-2-carboxamides: A Technical Guide to Their Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[d]imidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its structural similarity to natural purines allows for effective interaction with various biological targets.[2] Within this class, derivatives featuring a carboxamide linkage at the 2-position have garnered significant attention, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 1H-benzo[d]imidazole-2-carboxamide derivatives, presenting key data and experimental protocols to aid in ongoing drug discovery efforts.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves the amidation of a pre-formed benzimidazole-2-carboxylic acid or its ester derivative. This method offers the flexibility to introduce a wide variety of amines, thus allowing for extensive structure-activity relationship (SAR) studies.

A prevalent synthetic route commences with the condensation of o-phenylenediamines with a dicarboxylic acid derivative, such as oxalic acid or its monoester, to form the benzimidazole-2-carboxylic acid core. Subsequent activation of the carboxylic acid, often with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), followed by reaction with a desired amine, yields the target 2-carboxamide derivative.[3] Alternative methods may involve the initial formation of a 2-aminobenzimidazole, which is then acylated.[4]

The choice of reagents and reaction conditions is critical and can be tailored to the specific substrates and desired final product. For instance, microwave-assisted synthesis has been employed to accelerate reaction times and improve yields.[4] Green chemistry approaches, such as performing reactions in water, have also been successfully implemented.[5]

Therapeutic Applications and Biological Activity

This compound derivatives have shown promise in a multitude of therapeutic areas, most notably in oncology and infectious diseases. Their biological activity is intricately linked to the nature and position of substituents on both the benzimidazole core and the carboxamide nitrogen.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to inhibit the proliferation of a wide range of cancer cell lines, with IC50 and GI50 values often in the low micromolar to nanomolar range.[6][7][8]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
10a PARP-1Potentiation of TMZ (PF50 = 7.10)[9]
11e PARP-1Potentiation of TMZ (PF50 = 4.17)[9]
11a 60 human cancer cell lines0.16 - 3.6[7]
12a 60 human cancer cell lines0.16 - 3.6[7]
12b Human Topoisomerase I16[7][10]
6c (3-Br substituted) Various cancer cell lines7.82 - 10.21[6][10]
6i (3-F substituted) Various cancer cell lines7.82 - 10.21[6][10]
CTL-06 FASN3 ± 0.25[8]
CTL-12 FASN2.5 ± 0.25[8]
Compound 33 17β-HSD101.65 ± 0.55[11]

TMZ: Temozolomide, PF50: Potentiation Factor at 50% growth inhibition, FASN: Fatty Acid Synthase, 17β-HSD10: 17β-hydroxysteroid dehydrogenase type 10.

The anticancer mechanism of these compounds is often multifactorial, involving the inhibition of key enzymes crucial for cancer cell survival and proliferation. Notable targets include Poly(ADP-ribose)polymerase-1 (PARP-1), topoisomerase I, and various protein kinases.[6][7][9]

Antimicrobial and Anti-TB Activity

Derivatives of this compound have also demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][12] Their potential as anti-tuberculosis (anti-TB) agents is particularly noteworthy, with several compounds exhibiting minimum inhibitory concentrations (MICs) superior to standard drugs.[5]

Table 2: Antimicrobial and Anti-TB Activity of Selected this compound Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 2 S. aureus, E. coli, C. albicans, A. niger10-20[1]
Compound 3 S. aureus, E. coli, C. albicans, A. niger10-20[1]
Compound 5 S. aureus, E. coli, C. albicans, A. niger10-20[1]
Compound 7 S. aureus, E. coli, C. albicans, A. niger10-20[1]
Compound 15 S. aureus, E. coli, C. albicans, A. niger10-20[1]
Compound 1e K. pneumoniae10-20[12]
Compound 1g K. pneumoniae10-20[12]
Compound 1h K. pneumoniae10-20[12]
Compound 8e M. tuberculosis H37Rv0.78[5]
Compounds 8a, 8f, 8k, 8o M. tuberculosis H37Rv1.56[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their ability to modulate critical cellular signaling pathways.

PARP-1 Inhibition in Cancer Therapy

Several 2-carboxamide derivatives have been identified as potent inhibitors of PARP-1, an enzyme central to DNA repair.[9] In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP-1 inhibition leads to an accumulation of DNA damage and subsequent cell death (synthetic lethality). These inhibitors can also potentiate the effects of DNA-damaging chemotherapeutic agents like temozolomide.[9]

PARP1_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from Chemotherapy) PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to (in cancer cells) Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Benzimidazole_Carboxamide 1H-Benzo[d]imidazole- 2-carboxamide Derivative Benzimidazole_Carboxamide->PARP1 inhibits

Fig. 1: Mechanism of PARP-1 Inhibition by 1H-Benzo[d]imidazole-2-carboxamides.
Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers. Certain this compound derivatives have been identified as multi-kinase inhibitors, targeting key players in cancer cell signaling such as EGFR, HER2, and CDK2.[6] By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling pathways that control cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Regulation GF Growth Factor EGFR EGFR/HER2 GF->EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to CDK2 CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Cell_Cycle->Apoptosis arrest leads to Benzimidazole_Carboxamide 1H-Benzo[d]imidazole- 2-carboxamide Derivative Benzimidazole_Carboxamide->EGFR inhibits Benzimidazole_Carboxamide->CDK2 inhibits

Fig. 2: Multi-Kinase Inhibition by 1H-Benzo[d]imidazole-2-carboxamides.

Experimental Protocols

General Procedure for the Synthesis of 1H-Benzo[d]imidazole-2-carboxamides via Amide Coupling

A representative experimental protocol for the synthesis of these derivatives involves a two-step process:

  • Synthesis of the Benzimidazole-2-carboxylic Acid Intermediate:

    • An equimolar mixture of an appropriately substituted o-phenylenediamine and a dicarboxylic acid monoester (e.g., ethyl oxalyl chloride) is refluxed in a suitable solvent such as ethanol.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

  • Amide Coupling to Form the Final Product:

    • The benzimidazole-2-carboxylic acid intermediate (1 equivalent) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • A coupling agent, such as HBTU (1.1 equivalents), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), are added, and the mixture is stirred at room temperature.

    • The desired amine (1.1 equivalents) is then added, and the reaction is stirred until completion (monitored by TLC).

    • The reaction mixture is typically poured into water to precipitate the crude product, which is then collected, washed, and purified by recrystallization or column chromatography.[3]

Synthesis_Workflow Start Starting Materials: o-Phenylenediamine & Dicarboxylic Acid Derivative Step1 Step 1: Condensation (e.g., Reflux in Ethanol) Start->Step1 Intermediate Intermediate: Benzimidazole-2-carboxylic Acid Step1->Intermediate Step2 Step 2: Amide Coupling (HBTU, DIPEA, Amine in DMF) Intermediate->Step2 Purification Purification (Recrystallization or Chromatography) Step2->Purification Final_Product Final Product: 1H-Benzo[d]imidazole- 2-carboxamide Purification->Final_Product

Fig. 3: General Synthetic Workflow for 1H-Benzo[d]imidazole-2-carboxamides.
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology and infectious diseases, driven by their ability to interact with and inhibit a range of critical biological targets. The synthetic accessibility of this scaffold allows for extensive chemical modification, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of this compound-based drugs.

References

In Silico Prediction of 1H-Benzo[d]imidazole-2-carboxamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methods used to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of 1H-Benzo[d]imidazole-2-carboxamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in elucidating the therapeutic potential of these molecules and guiding further drug development efforts.[4][5][6]

Predicted Physicochemical and Pharmacokinetic (ADMET) Properties

The drug-likeness and pharmacokinetic profile of a compound are critical for its success as a therapeutic agent. In silico tools are frequently employed to predict these properties early in the drug discovery process.[7][8] The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for representative this compound derivatives, based on computational models. These predictions are crucial for identifying candidates with favorable oral bioavailability and low toxicity.[8][9]

Table 1: Predicted Physicochemical Properties of this compound Derivatives

PropertyPredicted Value RangeSignificance
Molecular Weight ( g/mol )130 - 725Influences absorption and distribution.
LogP (Octanol/Water Partition Coefficient)-2 - 6.5Indicates lipophilicity and membrane permeability.
Hydrogen Bond Donors0 - 6Affects solubility and receptor binding.
Hydrogen Bond Acceptors2 - 20Influences solubility and receptor binding.
Polar Surface Area (PSA) (Ų)< 140Relates to membrane permeability and oral bioavailability.
Rotatable Bonds0 - 15Indicates molecular flexibility.
Water Solubility (LogS)-6.5 - 0.5Crucial for absorption and formulation.

Note: These values represent a general range for benzimidazole derivatives as reported in various in silico studies.[3][7]

Table 2: Predicted ADMET Properties of this compound Derivatives

ADMET ParameterPredictionImplication
Absorption
Gastrointestinal (GI) AbsorptionHighGood potential for oral administration.
Blood-Brain Barrier (BBB) PermeabilityVariable (often low)May limit use for CNS targets unless modified.
Distribution
Plasma Protein BindingHighAffects the free concentration of the drug.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitors of various isoformsRisk of drug-drug interactions.
Excretion
Renal ExcretionPredicted as a possible routeInfluences dosing regimen.
Toxicity
Mutagenicity (AMES test)Generally predicted as non-mutagenicLow risk of causing genetic mutations.
CarcinogenicityGenerally predicted as non-carcinogenicLow risk of causing cancer.
hERG InhibitionPotential for inhibitionRisk of cardiotoxicity.

Note: These are generalized predictions for the benzimidazole class of compounds based on multiple in silico models.[8][9][10]

In Silico Pharmacodynamics: Biological Targets and Signaling Pathways

Computational studies have identified several key protein targets for this compound derivatives, suggesting their potential therapeutic applications. Molecular docking and QSAR studies have been instrumental in understanding the interactions of these compounds with their targets at a molecular level.

Key Biological Targets
  • Poly(ADP-ribose) Polymerase-1 (PARP-1): Benzimidazole carboxamides have been identified as potent PARP-1 inhibitors.[4] PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly in cancers with BRCA mutations.[11]

  • Farnesoid X Receptor (FXR): Derivatives of benzimidazole have been developed as agonists for FXR, a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[5][12] This makes them potential candidates for treating metabolic diseases.

  • Human Topoisomerase I (Hu-TopoI): Some benzimidazole derivatives have been shown to target human topoisomerase I, an enzyme essential for DNA replication and transcription.[13] Inhibition of this enzyme can lead to cancer cell death.

  • Other Targets: Various studies have also explored the interaction of benzimidazole derivatives with other targets such as tubulin, enzymes from Mycobacterium tuberculosis, and viral proteins.[2][14]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their modulation of specific signaling pathways.

PARP-1 is a key sensor of DNA single-strand breaks. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of double-strand breaks during DNA replication, which are lethal to cancer cells with deficient homologous recombination repair pathways (e.g., BRCA-mutated cancers).

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair Benzimidazole 1H-Benzo[d]imidazole -2-carboxamide (PARP Inhibitor) Benzimidazole->PARP1 inhibits

PARP-1 Signaling Pathway and Inhibition

FXR is a nuclear receptor activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. FXR agonists, such as certain benzimidazole derivatives, can modulate these pathways and have therapeutic potential for metabolic disorders.[15][16]

FXR_Signaling Bile_Acids Bile Acids / Benzimidazole Agonist FXR FXR Bile_Acids->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE binds to Gene_Expression Target Gene Expression FXRE->Gene_Expression regulates Metabolism Regulation of Bile Acid, Lipid, & Glucose Metabolism Gene_Expression->Metabolism

FXR Signaling Pathway

Methodologies for In Silico Prediction

The prediction of the properties of this compound derivatives relies on a variety of computational techniques. The following sections detail the typical protocols for QSAR and molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17]

Experimental Protocol for 3D-QSAR (CoMFA/CoMSIA):

  • Data Set Selection: A series of benzimidazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The data is typically divided into a training set for model development and a test set for validation.

  • Molecular Modeling and Alignment: The 3D structures of the molecules are generated and optimized using molecular mechanics force fields (e.g., MMFF94). The molecules are then aligned based on a common scaffold or a docked conformation.

  • Descriptor Calculation:

    • CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields are calculated around the aligned molecules using a probe atom.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are calculated.

  • Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the calculated fields (descriptors) with the biological activities.

  • Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and by predicting the activities of the test set compounds.[4]

  • Contour Map Analysis: The results are visualized as 3D contour maps, which highlight the regions around the molecules where modifications to the steric, electrostatic, or other properties are likely to increase or decrease biological activity.

QSAR_Workflow Dataset Dataset of Benzimidazole Derivatives with Activities Modeling 3D Molecular Modeling and Optimization Dataset->Modeling Alignment Molecular Alignment Modeling->Alignment CoMFA CoMFA Field Calculation Alignment->CoMFA CoMSIA CoMSIA Field Calculation Alignment->CoMSIA PLS Partial Least Squares (PLS) Analysis CoMFA->PLS CoMSIA->PLS Validation Model Validation (q², r², Test Set) PLS->Validation Contours Contour Map Generation and Analysis Validation->Contours

Workflow for a 3D-QSAR Study
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2]

Experimental Protocol for Molecular Docking:

  • Receptor and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

    • Ligand: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. The geometry is optimized, and charges are assigned.

  • Binding Site Definition: The active site of the receptor is identified, often based on the location of a co-crystallized ligand or through computational prediction methods. A grid box is defined around the active site to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined binding site. The program uses a scoring function to estimate the binding affinity for different poses.[14][18]

  • Pose Analysis and Scoring: The resulting docked poses are ranked based on their predicted binding energies. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed for the top-ranking poses.

  • Validation: The docking protocol can be validated by redocking a co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimental conformation.

Docking_Workflow Receptor_Prep Receptor Preparation (from PDB) Grid_Gen Binding Site Definition & Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Benzimidazole Derivative) Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Analysis Pose Analysis & Scoring Docking->Analysis Interaction Interaction Analysis (H-bonds, etc.) Analysis->Interaction

Workflow for Molecular Docking

Conclusion

In silico prediction of the properties of this compound and its derivatives is a powerful and indispensable component of modern drug discovery. Through techniques like QSAR and molecular docking, researchers can efficiently screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain valuable insights into their mechanisms of action. The continued development and application of these computational methods will undoubtedly accelerate the discovery of novel benzimidazole-based therapeutics for a wide range of diseases.

References

The Inner Workings of a Versatile Scaffold: A Technical Guide to the Mechanism of Action of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From its initial applications in anthelmintic therapy to its current investigation as a promising anticancer, antiviral, and antifungal agent, the versatility of the benzimidazole core continues to capture the attention of the scientific community.[1] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of benzimidazole compounds, with a focus on their molecular targets and the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this fascinating class of molecules.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary and most well-established mechanism of action for a wide range of benzimidazole derivatives is the inhibition of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[4] By interfering with microtubule formation, benzimidazoles can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cells, a hallmark of cancer and parasitic infections.[4][5]

Benzimidazole compounds typically bind to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[4] This disruption of the tubulin-microtubule equilibrium leads to the disassembly of the mitotic spindle, ultimately halting cell division.[2]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory potency of benzimidazole derivatives against tubulin polymerization is a key determinant of their biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTarget/Cell LineIC50 (µM)Reference
NocodazoleBovine Brain Tubulin1.97 x 10⁻⁶ M[6]
OxibendazoleBovine Brain Tubulin6.32 x 10⁻⁶ M[6]
ParbendazoleBovine Brain Tubulin6.32 x 10⁻⁶ M[6]
MebendazoleBovine Brain Tubulin6.32 x 10⁻⁶ M[6]
FenbendazoleBovine Brain Tubulin6.32 x 10⁻⁶ M[6]
BenomylBovine Brain Tubulin5.83 x 10⁻⁵ M[6]
CambendazoleBovine Brain Tubulin9.01 x 10⁻⁵ M[6]
CarbendazimBovine Brain Tubulin5.83 x 10⁻⁵ M[6]
ThiabendazoleBovine Brain Tubulin5.49 x 10⁻⁴ M[6]
Tubulin Polymerization-IN-41Tubulin Polymerization2.61[4]
Anthelmintic Benzimidazoles
FenbendazoleHaemonchus contortus TubulinVaries[7]
Mebendazole (MBZ)Haemonchus contortus TubulinVaries[7]
Oxibendazole (OBZ)Haemonchus contortus TubulinVaries[7]
Albendazole (ABZ)Haemonchus contortus TubulinVaries[7]
Albendazole Sulfoxide (ABZSO)Haemonchus contortus TubulinVaries[7]
Oxfendazole (OFZ)Haemonchus contortus TubulinVaries[7]
ThiabendazoleHaemonchus contortus TubulinVaries[7]
Anticancer Benzimidazoles
Compound 1 (Fluoro aryl derivative)HOS (Osteosarcoma)1.8[8]
Compound 1 (Fluoro aryl derivative)G361 (Melanoma)2.0[8]
Compound 1 (Fluoro aryl derivative)MCF-7 (Breast Cancer)2.8[8]
Compound 1 (Fluoro aryl derivative)K-562 (Leukemia)7.8[8]
Compound 10 (Sulfonamide derivative)MGC-803 (Gastric Cancer)1.02 - 5.40[8]
Compound 10 (Sulfonamide derivative)PC-3 (Prostate Cancer)1.02 - 5.40[8]
Compound 10 (Sulfonamide derivative)MCF-7 (Breast Cancer)1.02 - 5.40[8]
Compound 18 (Triazole hybrid)A549 (Lung Cancer)0.63[8]
Compound 18 (Triazole hybrid)NCI-H460 (Lung Cancer)0.99[8]
Compound 18 (Triazole hybrid)MCF-7 (Breast Cancer)1.3[8]
Compound 18 (Triazole hybrid)MDA-MB-231 (Breast Cancer)0.94[8]
Compound 32 (Triazole hybrid)HCT-116 (Colon Cancer)3.87 - 8.34[8]
Compound 32 (Triazole hybrid)HepG2 (Liver Cancer)3.87 - 8.34[8]
Compound 32 (Triazole hybrid)MCF-7 (Breast Cancer)3.87 - 8.34[8]
Compound 32 (Triazole hybrid)HeLa (Cervical Cancer)3.87 - 8.34[8]
Compound 32 (Triazole hybrid)EGFR0.086[8]
Compound 32 (Triazole hybrid)Topoisomerase I2.52[8]
Compound 5l (Imidazo[1,5-a]pyridine-benzimidazole hybrid)60 Human Cancer Cell Lines0.43 - 7.73[9]
Compound 12n (Quinolin-4-amine derivative)c-Met Tyrosine Kinase0.030[9]
Compound 12n (Quinolin-4-amine derivative)A549 (Lung Cancer)7.3[9]
Compound 12n (Quinolin-4-amine derivative)MCF-7 (Breast Cancer)6.1[9]
Compound 12n (Quinolin-4-amine derivative)MKN-45 (Stomach Cancer)13.4[9]
Compound 8 (Pyrid-4yl substitute)SKOV-3 (Ovarian Cancer)2.95[9]
Compound 16 (Pyrid-4yl substitute)SKOV-3 (Ovarian Cancer)2.81[9]
Compound 16 (Pyrid-4yl substitute)HeLa (Cervical Cancer)32.4[9]
Compound 16 (Pyrid-4yl substitute)BGC-823 (Gastric Cancer)11.0[9]
1,2,3-triazolyl linked 2-aryl benzimidazole (10c)A549 (Lung Cancer)0.05[9]
1,2,3-triazolyl linked 2-aryl benzimidazole (11f)A549 (Lung Cancer)0.07[9]
Benzoyl substituted benzimidazole (6)MCF-7 (Breast Cancer)16.18[10]
Benzoyl substituted benzimidazole (6)HL-60 (Leukemia)15.15[10]
Carboxyl substituted benzimidazole (7)MCF-7 (Breast Cancer)19.21[10]
Carboxyl substituted benzimidazole (7)HL-60 (Leukemia)18.29[10]
Compound 5aA549 (Lung Cancer)2.2[10]
Imidazopyridine/imidazopyrimidine-benzimidazole conjugate (11i)A549 (Lung Cancer)1.48[10]
Imidazopyridine/imidazopyrimidine-benzimidazole conjugate (11p)A549 (Lung Cancer)1.92[10]
Imidazopyridine/imidazopyrimidine-benzimidazole conjugate (11i)Tubulin Polymerization2.06[10]
Imidazopyridine/imidazopyrimidine-benzimidazole conjugate (11p)Tubulin Polymerization2.26[10]
1-substituted benzimidazole derivative (3)A-549, HCT-116, MCF-728.29[10]
1-substituted benzimidazole derivative (4)A-549, HCT-116, MCF-7134.90[10]
1-substituted benzimidazole derivative (5)A-549, HCT-116, MCF-7123.70[10]
Chrysin benzimidazole derivative (1)MFC (Forestomach Carcinoma)25.72[10]
20a, 20c, 20d, 21a–21c, 22c, 22d, 23a–23cOVCAR-3 (Ovarian Cancer)10.34 - 14.88[10]
DMAE. coli Topoisomerase IGood[11]
Hoechst 33342E. coli Topoisomerase IGood[11]
Compound 11Topoisomerase I> Camptothecin[12]
Compound 12Topoisomerase I> Camptothecin[12]
Compound 15Topoisomerase I> Camptothecin[12]
Compound 21Topoisomerase I> Camptothecin[12]
Compound 22Topoisomerase I> Camptothecin[12]
CPD-33Aldose Reductase (ALR2)1.47[13]
CPD-11Aldose Reductase (ALR2)34.7[13]
2-aminobenzimidazole derivativeBradykinin B1 receptor0.3 nM[14]
2-phenyl-substituted benzimidazoleCOX-10.72[14]
2-phenyl-substituted benzimidazole (nitrile group)COX-18.17[14]
2-phenyl-substituted benzimidazole (nitrile group)COX-26.79[14]
2-phenyl-substituted benzimidazole (2-aminopyridin-4-yl)5-lipoxygenase8.41[14]
K1Leishmania major promastigotes0.6787 µg/mL[15]
K2Leishmania major promastigotes8.89 µg/mL[15]
K3Leishmania major promastigotes45.11 µg/mL[15]
K4Leishmania major promastigotes69.19 µg/mL[15]

Signaling Pathways Modulated by Benzimidazoles

The disruption of microtubule dynamics by benzimidazoles initiates a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Caption: Benzimidazole-induced signaling pathways.

In some cancer cells, benzimidazoles can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] The intrinsic pathway is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of caspase-9 and subsequently caspase-3.[1] The extrinsic pathway can be initiated through the upregulation of death receptors, leading to the activation of caspase-8.[16] Furthermore, some benzimidazoles have been shown to induce pyroptosis, a form of programmed cell death, through the NF-κB/NLRP3/GSDMD pathway.[1] The tumor suppressor protein p53 can also be activated by benzimidazole treatment, leading to the upregulation of p21, a cyclin-dependent kinase inhibitor, which contributes to G2/M cell cycle arrest.[1][17]

Beyond Tubulin: Other Mechanisms of Action

While tubulin inhibition is the most prominent mechanism, several benzimidazole derivatives have been shown to exert their biological effects through other molecular targets.

  • Topoisomerase Inhibition: Certain benzimidazole compounds can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription.[11][12] By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA strand breaks and cell death.

  • Inhibition of Fumarate Reductase: In the context of anthelmintic activity, some benzimidazoles are known to inhibit mitochondrial fumarate reductase, an enzyme crucial for the energy metabolism of helminths.

  • Reduced Glucose Transport: Benzimidazoles can also impair glucose uptake in parasites, leading to energy depletion.

  • Uncoupling of Oxidative Phosphorylation: Disruption of the mitochondrial membrane potential and uncoupling of oxidative phosphorylation is another reported mechanism, particularly in parasites.

  • Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazole derivatives have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[18][19] This is a distinct mechanism from the tubulin-targeting action of other antifungal benzimidazoles.[18]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of benzimidazole compounds.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Benzimidazole compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well, black, clear-bottom microplate

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to the desired concentration (e.g., 2 mg/mL). Keep on ice.

    • Prepare a tubulin reaction mixture on ice containing GTB, GTP (final concentration 1 mM), glycerol (e.g., 10%), and the fluorescent reporter dye.

    • Prepare serial dilutions of the benzimidazole compound and controls in GTB.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add the diluted benzimidazole compound, positive control, or vehicle control to the wells of the 96-well plate.

    • To initiate the reaction, add the tubulin reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the benzimidazole compound.

    • Determine the rate of polymerization (slope of the linear phase) and the maximum level of polymerization (plateau).

    • Calculate the IC50 value of the benzimidazole compound for tubulin polymerization inhibition.

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Reconstitute Tubulin ReactionMix Prepare Reaction Mix (Tubulin, GTP, Buffer, Dye) Tubulin->ReactionMix Initiate Add Reaction Mix to Initiate ReactionMix->Initiate Compounds Prepare Compound Dilutions Plate Add Compounds to Plate Compounds->Plate Plate->Initiate Read Read Fluorescence at 37°C Initiate->Read Plot Plot Fluorescence vs. Time Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for a tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain the DNA of cells, allowing for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cells treated with benzimidazole compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

    • Add PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the single-cell population to exclude doublets.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis start Cells Treated with Benzimidazole harvest Harvest and Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with RNase A and PI fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Phase Distribution analyze->end

Caption: Workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Cells treated with benzimidazole compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis.

Apoptosis_Assay start Treated Cells harvest Harvest and Wash start->harvest stain Stain with Annexin V and PI harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptotic Populations analyze->end

References

Methodological & Application

Application Notes: Synthesis and Biological Evaluation of 1H-Benzo[d]imidazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Benzo[d]imidazole-2-carboxamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These activities include potential as anti-tubercular, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The benzimidazole core is a key pharmacophore found in several FDA-approved drugs.[1][4] The derivatization at the 2-carboxamide position allows for the exploration of a large chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the synthesis of this compound derivatives and summarizes their biological evaluation.

Synthesis Protocol

A common and effective method for the synthesis of this compound derivatives involves a two-step process: (1) the formation of an ethyl benzo[d]imidazole-2-carboxylate intermediate, followed by (2) amidation with a desired amine.

Step 1: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

This step typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as ethyl oxalate, often under acidic conditions or with the aid of a green catalyst. An alternative approach involves a one-pot reaction from substituted anilines.[1][4]

Step 2: Amidation of Ethyl 1H-benzo[d]imidazole-2-carboxylate

The intermediate ester is then reacted with a primary or secondary amine in the presence of a catalyst, such as ammonium chloride, to yield the final this compound derivative.[1][4]

Experimental Protocols

General Protocol for the NH4Cl-Catalyzed Amidation

This protocol is adapted from a method used for the synthesis of anti-TB agents.[1][4]

Materials:

  • Ethyl 1H-benzo[d]imidazole-2-carboxylate derivative (1 equivalent)

  • Substituted amine (1.2 equivalents)

  • Ammonium chloride (NH4Cl) (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent for chromatography)

Procedure:

  • To a solution of the ethyl 1H-benzo[d]imidazole-2-carboxylate derivative in ethanol, add the substituted amine and a catalytic amount of ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the biological activity of representative this compound derivatives.

Compound IDStructure/SubstituentsBiological ActivityIC50 / MIC (µM)Reference
8e (Substituents not specified)Anti-tubercular (H37Rv)2.15[1]
8a, 8f, 8k, 8o (Substituents not specified)Anti-tubercular (H37Rv)1.56 µg/mL[1]
11a (Substituents not specified)Anticancer (NCI 60 cell lines)GI50: 0.16 - 3.6[5]
12a (Substituents not specified)Anticancer (NCI 60 cell lines)GI50: 0.16 - 3.6[5]
12b (Substituents not specified)Anticancer (NCI 60 cell lines) & Topo I inhibitorGI50: 0.16 - 3.6 & 16 (Topo I)[5]
5 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamideCK1δ inhibitor0.040[6]
6 (Structure not specified)CK1δ/ε inhibitor0.042 (CK1δ), 0.0326 (CK1ε)[6]
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD10 inhibitor1.65[7]

Mandatory Visualization

The following diagrams illustrate the general synthetic workflow and a key signaling pathway modulation by these derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product o-Phenylenediamine o-Phenylenediamine Benzimidazole_Ester Ethyl 1H-benzo[d]imidazole -2-carboxylate o-Phenylenediamine->Benzimidazole_Ester Condensation Carboxylic_Acid_Derivative Carboxylic Acid or Derivative Carboxylic_Acid_Derivative->Benzimidazole_Ester Final_Product 1H-Benzo[d]imidazole- 2-carboxamide Derivative Benzimidazole_Ester->Final_Product Amidation (R-NH2, NH4Cl)

Caption: General synthesis workflow for this compound derivatives.

Signaling_Pathway Benzimidazole_Derivative 1H-Benzo[d]imidazole- 2-carboxamide Derivative Target_Enzyme Target Enzyme (e.g., Topoisomerase I, CK1δ) Benzimidazole_Derivative->Target_Enzyme Inhibition Cellular_Process Cellular Process (e.g., DNA Replication, Cell Cycle) Target_Enzyme->Cellular_Process Modulation Biological_Effect Biological Effect (e.g., Anticancer Activity) Cellular_Process->Biological_Effect Leads to

Caption: Modulation of a signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Amidation of Ethyl Benzo[d]imidazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of ethyl benzo[d]imidazole-2-carboxylates, a key reaction in the synthesis of various biologically active compounds. The protocols and data presented are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Introduction

The benzimidazole-2-carboxamide moiety is a significant scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The amidation of ethyl benzo[d]imidazole-2-carboxylates is a common and critical step in the synthesis of these derivatives. This document outlines a reliable and efficient protocol for this transformation.

Reaction Scheme

The general reaction involves the conversion of an ethyl ester to an amide by reaction with an amine. This can be achieved through various methods, including direct aminolysis, often facilitated by a catalyst or coupling agents.

reaction_scheme reactant1 Ethyl benzo[d]imidazole-2-carboxylate product N-substituted benzo[d]imidazole-2-carboxamide reactant1->product reagents Catalyst/Coupling Agent reactant2 Amine (R-NH2) reactant2->product reagents->product experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Reactants: - Ethyl benzo[d]imidazole-2-carboxylate - Amine - Catalyst/Coupling Agent - Solvent start->reagents reaction Stir and Heat (if required) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring quench Quench Reaction (e.g., add water) monitoring->quench isolation Isolate Crude Product (Filtration/Extraction) quench->isolation purification Purify Product (Recrystallization/ Column Chromatography) isolation->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Application Note: High-Throughput Screening of 1H-Benzo[d]imidazole-2-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-Benzo[d]imidazole-2-carboxamide scaffold is a prominent structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Compounds incorporating this core have shown promise as anticancer, anti-inflammatory, anti-TB, and multi-kinase inhibitors.[1][2][3] High-Throughput Screening (HTS) is an essential methodology for rapidly evaluating large libraries of these compounds to identify novel hit molecules for various therapeutic targets. This document provides detailed protocols and application notes for the HTS of this compound libraries, focusing on anticancer and anti-inflammatory applications.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library is a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire library at a single concentration to identify "putative hits." These initial hits are then subjected to a series of increasingly rigorous secondary and orthogonal assays to confirm their activity, determine potency, and elucidate their mechanism of action.[4]

HTS_Workflow cluster_0 Screening Cascade Lib 1H-Benzo[d]imidazole-2- carboxamide Library Primary Primary Screen (e.g., Single Concentration Cell Viability) Lib->Primary Confirmation Hit Confirmation (Re-test from fresh stock) Primary->Confirmation Putative Hits DoseResponse Dose-Response & Potency (IC50/EC50 Determination) Confirmation->DoseResponse Confirmed Hits Secondary Secondary & Orthogonal Assays (e.g., Target-based, MOA studies) DoseResponse->Secondary Active Compounds LeadOpt Structure-Activity Relationship (SAR) & Lead Optimization Secondary->LeadOpt Validated Leads

Caption: Generalized workflow for a high-throughput screening campaign.

Application 1: Anticancer Screening Targeting Topoisomerase I

Several 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I).[5][6] These compounds are thought to bind to the DNA minor groove, stabilizing the Topo I-DNA cleavage complex, which leads to irreparable DNA damage and subsequent cell cycle arrest and apoptosis.[7][8]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This biochemical assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 1X Topo I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and 1 unit of human Topoisomerase I enzyme.

  • Compound Addition: Add the library compounds from the this compound library to the reaction wells at a final concentration of 10-20 µM. Include appropriate controls: a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel electrophoresis in 1X TAE buffer until there is adequate separation between supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Compounds that inhibit Topo I will show a higher proportion of the supercoiled DNA form compared to the negative control, where most of the DNA will be in the relaxed form. Quantify band intensity to determine the percentage of inhibition.

Data Presentation: In Vitro Anticancer Activity

The anticancer activity of hit compounds is often evaluated against the NCI-60 panel of human cancer cell lines. The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.[5][6]

CompoundCell LineGI₅₀ (µM)[5][6]
11a Leukemia (RPMI-8226)0.16
Ovarian Cancer (OVCAR-4)0.22
12a Leukemia (K-562)0.29
Breast Cancer (MCF7)0.35
12b Leukemia (SR)0.20
Colon Cancer (HCT-116)0.25

Mechanism of Action: Topoisomerase I Inhibition

TopoI_MOA cluster_0 Cellular Events Compound Benzo[d]imidazole Carboxamide Stabilize Complex Stabilization Compound->Stabilize TopoDNA Topo I-DNA Cleavage Complex TopoDNA->Stabilize Replication DNA Replication Fork Collision Stabilize->Replication Damage Double-Strand DNA Breaks Replication->Damage Arrest G2/M Phase Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Topoisomerase I inhibitors leading to apoptosis.

Application 2: Anti-inflammatory Screening

Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] The mechanism involves the suppression of the NF-κB signaling pathway.[1]

Experimental Protocol: NO and TNF-α Inhibition Assay

This cell-based assay quantifies the inhibition of pro-inflammatory mediators in RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the library compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • Use the remaining cell culture supernatant to measure TNF-α levels using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation: Anti-inflammatory Activity
CompoundNO Production IC₅₀ (µM)[1]TNF-α Production IC₅₀ (µM)[1]
Hit 5 10.2312.54
6e 0.861.87
7a 3.455.62

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_0 NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 IκBα Degradation & p65/p50 Release Nucleus Nucleus p65_p50->Nucleus Translocation Genes Inflammatory Gene Expression (NO, TNF-α) Nucleus->Genes Induces Compound Benzo[d]imidazole Carboxamide Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by active compounds.

Application 3: Multi-Kinase Inhibitor Screening

The benzimidazole scaffold is prevalent in many approved kinase inhibitors. HTS campaigns can identify derivatives that act as multi-targeted inhibitors against kinases implicated in cancer, such as EGFR, HER2, and CDK2.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This is a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: In a low-volume 384-well plate, set up a reaction containing the specific kinase (e.g., EGFR), its corresponding substrate, and ATP in kinase buffer.

  • Compound Addition: Add the library compounds at a desired screening concentration.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and correlates with kinase activity. A decrease in signal indicates inhibition.

Data Presentation: Multi-Kinase Inhibitory Profile
CompoundEGFR IC₅₀ (µM)[3]HER2 IC₅₀ (µM)[3]CDK2 IC₅₀ (µM)[3]
6h 8.139.4510.27
6i 7.548.929.88

High-throughput screening of this compound libraries is a powerful strategy for identifying novel and potent modulators of diverse biological targets. The protocols and workflows outlined in this document provide a framework for executing successful screening campaigns, from initial hit identification to mechanistic characterization. The versatility of this chemical scaffold, combined with efficient HTS methodologies, ensures its continued importance in modern drug discovery programs.[2][9]

References

Application Notes and Protocols for Cell-based Assays: Evaluating the Cytotoxicity of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Benzo[d]imidazole-2-carboxamide and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activities.[1][2] A critical step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on various cell lines. This document provides detailed application notes and standardized protocols for conducting cell-based assays to determine the cytotoxicity of this compound derivatives. The following protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are foundational methods for quantifying cell viability and understanding the mechanisms of cell death induced by test compounds.

Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives

The cytotoxic potential of various benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments.[3][4] The following tables summarize the reported IC50 values for several benzimidazole derivatives from published studies.

Table 1: Cytotoxicity of 1,2,5-trisubstituted Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
Compound VII CCRF/CEM6.63
Compound VIII CCRF/CEM3.61
CEM/ADR50008.13
Compound XI CCRF/CEM4.45
Doxorubicin CCRF/CEM0.20

Source: Data compiled from studies on doxorubicin-sensitive (CCRF/CEM) and resistant (CEM/ADR5000) cell lines.[5]

Table 2: Cytotoxicity of a Novel Benzimidazole Derivative (se-182)

CompoundCell LineIC50 (µM)
se-182 A549 (Lung Carcinoma)15.80
HepG2 (Liver Carcinoma)15.58
Cisplatin HepG2 (Liver Carcinoma)37.32

Source: Data from a study evaluating the anticancer activities of a synthesized benzimidazole derivative.[6]

Table 3: Cytotoxicity of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids

CompoundCell LineIC50 (µM)
6c (3-Br) HCT-1167.82
HepG28.93
MCF-79.54
6i (3-F) HCT-1169.87
HepG210.21
MCF-78.76

Source: Data from a study on multi-kinase inhibitors.[7]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][11] Include vehicle-only controls.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[3][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8][11]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 540-590 nm using a microplate reader.[8][10] A reference wavelength of 630 nm can be used to correct for background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Benzimidazole Derivative incubation1->compound_treatment incubation2 Incubate (24-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance end End absorbance->end

MTT Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][14] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for no-cell, vehicle-only, and maximum LDH release controls.[12]

  • Induce Maximum LDH Release: For the maximum release control, add 10 µL of a 10X Lysis Buffer to the appropriate wells 45 minutes before the end of the incubation period.[15]

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[15]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting background levels.[15]

LDH_Assay_Workflow start Start setup_plate Seed cells and prepare controls start->setup_plate compound_treatment Treat with Benzimidazole Derivative setup_plate->compound_treatment incubation Incubate for desired period compound_treatment->incubation lysis Add Lysis Buffer to max release wells incubation->lysis centrifuge Centrifuge plate lysis->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubation_rt Incubate at RT (30 min) add_reagent->incubation_rt stop_reaction Add Stop Solution incubation_rt->stop_reaction read_absorbance Measure Absorbance (490 nm) stop_reaction->read_absorbance end End read_absorbance->end

LDH Assay Experimental Workflow.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[17][18] Several assays can be used to detect apoptosis, including Annexin V staining, caspase activity assays, and DNA fragmentation analysis.[18][19] Benzimidazole derivatives have been shown to induce apoptosis in cancer cells.[7][20]

Annexin V/Propidium Iodide (PI) Staining Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described previously. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[3]

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[3]

  • Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.[3]

Caspase Activity Assay Protocol:

  • Cell Lysis: Lyse the treated cells to release their cellular contents.[3]

  • Substrate Addition: Add a specific caspase substrate that produces a fluorescent or luminescent signal upon cleavage.[3]

  • Signal Measurement: Measure the resulting signal using a fluorometer or luminometer.[3]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Benzimidazole 1H-Benzo[d]imidazole- 2-carboxamide Benzimidazole->Death_Receptor Benzimidazole->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptotic Signaling Pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the initial cytotoxic evaluation of this compound derivatives. Consistent application of these standardized assays will yield comparable and reliable data, which is essential for the progression of promising compounds through the drug discovery pipeline. Further mechanistic studies may be required to fully elucidate the specific pathways of cytotoxicity for lead compounds.

References

Application Notes and Protocols: In Vitro Evaluation of 1H-Benzo[d]imidazole-2-carboxamides Against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro evaluation of 1H-Benzo[d]imidazole-2-carboxamide derivatives as potential anti-tuberculosis agents. It includes a summary of their activity against Mycobacterium tuberculosis, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for the discovery and development of new anti-TB agents with novel mechanisms of action. The benzimidazole scaffold is recognized as a "privileged substructure" in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Specifically, derivatives of this compound have emerged as a promising class of compounds with potent in vitro activity against M. tuberculosis.[2][3] These compounds have demonstrated bactericidal activity at nanomolar concentrations and often exhibit low cytotoxicity, making them attractive candidates for further development.[4]

Quantitative Data Summary

The following table summarizes the in vitro anti-mycobacterial activity and cytotoxicity of various this compound derivatives reported in the literature. The activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Compound IDSubstitution PatternTarget StrainMIC (µM)Cytotoxicity (IC50, µM)Cell LineSelectivity Index (SI = IC50/MIC)Reference
8e Varied substitutions on the carboxamide nitrogenM. tuberculosis H37Rv2.15>150RAW 264.7> 60[2]
8a, 8f, 8k, 8o Varied substitutions on the carboxamide nitrogenM. tuberculosis H37Rv4.99 (approx. 1.56 µg/mL)Not specifiedNot specifiedNot specified[2]
11h 2,5-disubstituted benzimidazoleM. tuberculosis H37Rv< IsoniazidNot specifiedNot specifiedNot specified[5]
13e 2,5-disubstituted benzimidazoleM. tuberculosis H37Rv< IsoniazidNot specifiedNot specifiedNot specified[5]
7h Benzimidazolium saltM. tuberculosis H37Rv5.5 (approx. 2 µg/mL)Not specifiedNot specifiedNot specified[6]
5g 2-substituted benzimidazoleM. tuberculosis H37Rv0.112Not specifiedNot specifiedNot specified[1]
5g 2-substituted benzimidazoleINH-resistant M. tuberculosis6.12Not specifiedNot specifiedNot specified[1]
IT10 Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamideM. tuberculosis H37RaIC50: 2.32, IC90: 7.05>128MRC-5>55[7][8]
IT06 Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamideM. tuberculosis H37RaIC50: 2.03, IC90: 15.22Not specifiedNot specifiedNot specified[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of novel anti-tubercular agents. The following are standard protocols used for testing this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • M. tuberculosis H37Rv strain.

  • 96-well microplates.

  • Alamar Blue reagent.

  • Test compounds and standard drugs (e.g., Isoniazid).

Protocol:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate, typically ranging from 0.2 to 100 µg/mL.[9]

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Include positive control wells (bacteria without compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (e.g., using RAW 264.7 Macrophage Cell Line)

It is essential to assess the toxicity of the compounds against mammalian cells to determine their selectivity.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Dimethyl sulfoxide (DMSO).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for another 48 hours.

  • After incubation, add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action

Several studies have investigated the mechanism of action of benzimidazole derivatives against M. tuberculosis. The primary proposed targets are involved in the biosynthesis of the unique mycobacterial cell wall.

  • Inhibition of MmpL3: Some 1H-benzo[d]imidazole derivatives have been shown to target MmpL3, an essential inner membrane transporter responsible for the export of trehalose monomycolate, a key precursor for the synthesis of the mycobacterial outer membrane.[4][10] Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, leading to bacterial death.[10]

  • Inhibition of FtsZ: Other benzimidazole-2-carboxamides have been identified as inhibitors of the FtsZ protein.[11] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, ultimately leading to cell death.[11]

  • Inhibition of DprE1: It has also been suggested that some benzimidazole derivatives may act by inhibiting the DprE1 enzyme, which is involved in the synthesis of the arabinogalactan layer of the cell wall.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of 1H-Benzo[d]imidazole -2-carboxamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic MIC Determination (MABA Assay) synthesis->mic cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) target_id Target Identification (e.g., Resistant Mutant Sequencing) mic->target_id enzyme_assay Enzymatic Assays (e.g., FtsZ, MmpL3) target_id->enzyme_assay

Caption: Experimental workflow for the in vitro evaluation of antitubercular compounds.

Proposed Signaling Pathway

signaling_pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_cell_division Cell Division compound 1H-Benzo[d]imidazole -2-carboxamide mmpL3 MmpL3 Transporter compound->mmpL3 Inhibition ftsZ FtsZ Protein compound->ftsZ Inhibition tmm_export Trehalose Monomycolate Export mmpL3->tmm_export mycolic_acid Mycolic Acid Layer Formation tmm_export->mycolic_acid bacterial_death Bacterial Death mycolic_acid->bacterial_death Disruption leads to z_ring Z-Ring Formation ftsZ->z_ring cell_division Cell Division z_ring->cell_division cell_division->bacterial_death Inhibition leads to

Caption: Proposed mechanisms of action for 1H-Benzo[d]imidazole-2-carboxamides.

References

Application Notes: Kinase Inhibition Assay for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the inhibitory activity of benzimidazole derivatives against protein kinases, a critical class of enzymes implicated in numerous diseases, including cancer and inflammatory disorders. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibitory activity by acting as ATP-competitive inhibitors.[1][2] This document outlines a detailed methodology for an in vitro luminescence-based kinase assay, data presentation guidelines, and visual representations of the experimental workflow and a relevant signaling pathway.

Data Presentation: Inhibitory Activity of Benzimidazole Derivatives

The inhibitory potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative benzimidazole derivatives against various protein kinases, showcasing the diverse inhibitory profiles of this class of compounds.

Compound IDTarget KinaseIC50 (µM)Reference
Derivative 23CK1δ0.0986[3]
Derivative 31CK1δ1.54[3]
Derivative 14CK1δ1.64[3]
Derivative 16CK1δ1.74[3]
Derivative 30CK1δ2.59[3]
C1SaSKCompetitive vs. ATP[4]
C2SaSKCompetitive vs. ATP[4]
Compound 6hEGFR, HER2, CDK2, AURKCPotent Inhibition[5]
Compound 6iEGFR, HER2, CDK2, mTORPotent Inhibition[5]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a robust method for measuring the inhibitory effect of benzimidazole derivatives on kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected via a luciferase-based reaction, producing a luminescent signal directly proportional to the amount of ATP.[1] Therefore, a higher luminescent signal corresponds to greater kinase inhibition.

Materials and Reagents:

  • Recombinant human protein kinase (e.g., EGFR, FLT3, CK1δ)

  • Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)

  • Benzimidazole derivatives (test compounds) dissolved in DMSO

  • Known kinase inhibitor as a positive control (e.g., Gefitinib for EGFR)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole derivatives in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 1 µL of each diluted compound to the wells of a 384-well plate.

    • Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only).

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing the kinase and its specific peptide substrate, prepared in kinase assay buffer, to each well.

  • Initiation of Kinase Reaction: Start the phosphorylation reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase) in kinase assay buffer to each well.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C, depending on the kinase) for 60 minutes.

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the kinase detection reagent to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Diagram 1: Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Benzimidazole Derivatives C Dispense Compounds into 384-well Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Substrate Mixture B->D C->D E Initiate Reaction with ATP D->E F Incubate for 60 minutes E->F G Stop Reaction and Detect Remaining ATP (Luminescence) F->G H Read Plate with Luminometer G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->EGFR

References

Application Notes and Protocols: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] This heterocyclic ring system, composed of a fusion between benzene and imidazole rings, serves as a versatile pharmacophore for the design of novel therapeutic agents.[1][2] Derivatives of 1H-benzo[d]imidazole have been extensively investigated for their ability to combat cancer through various mechanisms of action. These include the induction of programmed cell death (apoptosis), cell cycle arrest at different phases, and the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.[3][4][5] This document provides a comprehensive overview of the anticancer activities of selected 1H-benzo[d]imidazole derivatives, detailed protocols for evaluating their efficacy, and visual representations of the key signaling pathways and experimental workflows involved.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic effects of various 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to quantify the anticancer potency.

Table 1: Cytotoxicity of 1H-Benzo[d]imidazole Derivatives Against Various Human Cancer Cell Lines.

Compound IDCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM) of ReferenceCitation
BBZ 11a VariousNCI-60 Panel0.16 - 3.6 (GI50)--[6][7]
BBZ 12a VariousNCI-60 Panel0.16 - 3.6 (GI50)--[6][7]
BBZ 12b VariousNCI-60 Panel0.16 - 3.6 (GI50)--[6][7]
Compound 23 MDA-MB-231Triple-Negative Breast Cancer6.03Cisplatin3.07[3]
Compound 23 MDA-MB-468Triple-Negative Breast Cancer8.3Cisplatin6.71[3]
Compound 3h A549Lung CarcinomaPotent (specific value not provided)CisplatinSurpassed Cisplatin[8]
Compound 3h MCF-7Breast CancerPotent (specific value not provided)CisplatinSurpassed Cisplatin[8]
Compound 3h MDA-MB-231Breast CancerPotent (specific value not provided)CisplatinSurpassed Cisplatin[8]
Compound 3h HCT116Colon CancerPotent (specific value not provided)CisplatinSurpassed Cisplatin[8]
CTL-06 HCT-116Colon CancerNot SpecifiedOrlistat (FASN inhibitor)13.5 ± 1.0[9][10]
CTL-12 HCT-116Colon CancerNot SpecifiedOrlistat (FASN inhibitor)13.5 ± 1.0[9][10]
Compound 10 MDA-MB-231Breast CancerNot SpecifiedDoxorubicinComparable[4]
Compound 13 MDA-MB-231Breast CancerNot SpecifiedDoxorubicinComparable[4]
Compound 10 SKOV3Ovarian CancerNot SpecifiedDoxorubicinComparable[4]
Compound 13 SKOV3Ovarian CancerNot SpecifiedDoxorubicinComparable[4]
Compound 10 A549Lung CancerNot SpecifiedDoxorubicinComparable[4]
Compound 13 A549Lung CancerNot SpecifiedDoxorubicinComparable[4]

Table 2: Enzyme Inhibitory Activity of 1H-Benzo[d]imidazole Derivatives.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of ReferenceCitation
BBZ 12b Human Topoisomerase I16 (50% inhibition)--[6][7]
Compound 48 Topoisomerase II6.72Staurosporine4.64[3]
Compound 10 EGFR Kinase0.33Erlotinib0.39[4]
Compound 13 EGFR Kinase0.38Erlotinib0.39[4]
CTL-06 Fatty Acid Synthase (FASN)3 ± 0.25Orlistat13.5 ± 1.0[9][10]
CTL-12 Fatty Acid Synthase (FASN)2.5 ± 0.25Orlistat13.5 ± 1.0[9][10]
Compound 3c CDK2/CyclinA2Effective (specific value not provided)Imatinib-
Compound 3l CDK2/CyclinA2Effective (specific value not provided)Imatinib-

Mechanisms of Anticancer Action

1H-Benzo[d]imidazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular processes simultaneously. The primary mechanisms of action are detailed below.

Induction of Apoptosis

A significant number of benzimidazole derivatives have been shown to induce apoptosis in cancer cells.[3][11][12] This programmed cell death is often mediated through the intrinsic (mitochondrial) and/or extrinsic pathways. Key events in apoptosis induction by these compounds include:

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a common observation.[5][9][10][11]

  • Caspase Activation: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the execution of apoptosis.[3][9][10]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c are also key events in the intrinsic apoptotic pathway.[12]

cluster_0 Apoptosis Induction by Benzimidazole Derivatives cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Benzimidazole 1H-Benzo[d]imidazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DeathReceptor Death Receptors Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathways targeted by benzimidazole derivatives.
Cell Cycle Arrest

Many benzimidazole derivatives have been found to halt the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell division and proliferation.[4][5][9][10] The cell cycle can be arrested at the G0/G1, S, or G2/M phases, depending on the specific compound and cell line.[3][4][5][9][10]

cluster_0 Cell Cycle Progression and Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Benzimidazole_G1 Benzimidazole Derivatives Benzimidazole_G1->G1 Arrest Benzimidazole_G2M Benzimidazole Derivatives Benzimidazole_G2M->G2 Arrest

Caption: Cell cycle arrest induced by benzimidazole derivatives.
Enzyme Inhibition

Benzimidazole derivatives can selectively inhibit the activity of enzymes that are overexpressed or play a critical role in cancer cells.

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication and transcription. Inhibitors of topoisomerase I and II, such as certain benzimidazole derivatives, lead to DNA damage and cell death.[3][6][7]

  • Kinase Inhibition: Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), are involved in signaling pathways that promote cell growth and proliferation. Benzimidazole-based inhibitors can block these pathways.[4][5]

  • Fatty Acid Synthase (FASN) Inhibition: FASN is overexpressed in many cancers and is crucial for the synthesis of fatty acids required for rapid cell proliferation. FASN inhibitors can induce apoptosis in cancer cells.[9][10]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Some benzimidazole derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer activity of 1H-benzo[d]imidazole-2-carboxamide and its derivatives are provided below.

cluster_0 Experimental Workflow for Anticancer Evaluation Start Start: Synthesized Benzimidazole Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies IC50->Mechanism End End: Characterization of Anticancer Activity Apoptosis->End CellCycle->End WesternBlot Western Blot (e.g., Bcl-2, Caspases) Mechanism->WesternBlot EnzymeAssay Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase) Mechanism->EnzymeAssay WesternBlot->End EnzymeAssay->End

Caption: General workflow for evaluating anticancer activity.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[2][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[7]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzimidazole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the test compounds on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[8]

Protocol:

  • Cell Treatment: Treat cells with the benzimidazole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of the test compounds on the expression levels of key apoptosis-regulating proteins.

Protocol:

  • Protein Extraction: Treat cells with the benzimidazole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Topoisomerase I DNA Relaxation Assay

Objective: To determine the inhibitory effect of the test compounds on topoisomerase I activity.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity is reduced, and the supercoiled form of the DNA is retained.[14][15]

Protocol:

  • Reaction Setup: In a reaction tube, combine assay buffer, supercoiled plasmid DNA, the test compound at various concentrations, and purified human topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.

  • Analysis: The conversion of supercoiled DNA to relaxed DNA is observed. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the control.

Conclusion

The 1H-benzo[d]imidazole scaffold represents a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and specific enzyme inhibition, offer multiple avenues for therapeutic intervention. The protocols outlined in this document provide a robust framework for the systematic evaluation of new this compound derivatives and other related compounds, facilitating the identification and characterization of potent and selective anticancer drug candidates. Further in vivo studies are warranted to translate these promising in vitro findings into effective cancer therapies.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1H-Benzo[d]imidazole-2-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial susceptibility testing of 1H-Benzo[d]imidazole-2-carboxamide and its related derivatives. This document includes summaries of antimicrobial activity, detailed experimental protocols for determining susceptibility, and visualizations of experimental workflows and potential mechanisms of action.

Introduction to this compound in Antimicrobial Research

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. Its structural similarity to purine nucleosides allows for interaction with various biological targets within microorganisms. The this compound core represents a key pharmacophore, and its derivatives have been synthesized and evaluated for their potential as novel antimicrobial agents against a spectrum of bacterial and fungal pathogens. This document outlines the standardized methods for assessing the in vitro efficacy of these compounds.

Quantitative Antimicrobial Activity

The antimicrobial potential of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize the reported MIC values for various derivatives against a selection of clinically relevant microorganisms.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaBacillus subtilisReference
1H-Benzo[d]imidazole-aryl sulfonamide/amide derivatives
Compound 210-2010-20--[1]
Compound 310-2010-20--[1]
Compound 510-2010-20--[1]
Compound 710-2010-20--[1]
Compound 1510-2010-20--[1]
2-substituted-1H-benzimidazole derivatives
Compound 1aGood Activity--Good Activity[2]
Compound 1bGood Activity--Good Activity[2]
Compound 1cGood Activity--Good Activity[2]
Compound 1dGood Activity---[2]
Novel Benzo[d]imidazole-2-carboxamides
Compound 8a----[3]
(Anti-TB Activity vs. H37Rv)1.56---[3]
Compound 8e----[3]
(Anti-TB Activity vs. H37Rv)0.78---[3]
Compound 8f----[3]
(Anti-TB Activity vs. H37Rv)1.56---[3]
Compound 8k----[3]
(Anti-TB Activity vs. H37Rv)1.56---[3]
Compound 8o----[3]
(Anti-TB Activity vs. H37Rv)1.56---[3]

Note: "-" indicates data not available. "Good Activity" is as reported in the source without specific MIC values in the summary.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
1H-Benzo[d]imidazole-aryl sulfonamide/amide derivatives
Compound 210-2010-20[1]
Compound 310-2010-20[1]
Compound 510-2010-20[1]
Compound 710-2010-20[1]
Compound 1510-2010-20[1]
2-substituted-1H-benzimidazole derivatives
Compound 1cGood Activity-[2]

Note: "-" indicates data not available. "Good Activity" is as reported in the source without specific MIC values in the summary.

Experimental Protocols

The following are detailed protocols for the two most common methods for antimicrobial susceptibility testing of novel compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (this compound or derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the growth medium.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the desired highest final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method determines the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl) or PBS

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of Test Disks:

    • Dissolve the test compound in a suitable volatile solvent.

    • Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks containing the test compound onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

G cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions (Broth Method) prep_compound->serial_dilution inoculate_plate Inoculate Agar Plate (Disk Method) prep_inoculum->inoculate_plate inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells serial_dilution->inoculate_wells apply_disks Apply Disks to Agar inoculate_plate->apply_disks incubate Incubate at Appropriate Temperature and Time apply_disks->incubate inoculate_wells->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic measure_zones Measure Zones of Inhibition incubate->measure_zones end End read_mic->end measure_zones->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanisms of Action

Benzimidazole derivatives may exert their antimicrobial effects through various mechanisms. The following diagram illustrates some of the reported targets.

G cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets cluster_effects Cellular Effects compound 1H-Benzo[d]imidazole -2-carboxamide Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase ftsZ FtsZ Protein compound->ftsZ nucleic_acid Nucleic Acid Synthesis compound->nucleic_acid ergosterol Ergosterol Biosynthesis compound->ergosterol dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication cell_division Disruption of Cell Division ftsZ->cell_division nucleic_acid->dna_replication cell_membrane Compromised Cell Membrane Integrity ergosterol->cell_membrane cell_death Microbial Cell Death dna_replication->cell_death cell_division->cell_death cell_membrane->cell_death

Caption: Potential Antimicrobial Mechanisms of Benzimidazoles.

References

The Versatility of 1H-Benzo[d]imidazole-2-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The 1H-Benzo[d]imidazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents across a spectrum of diseases. Its unique bicyclic aromatic system, composed of fused benzene and imidazole rings, provides a rigid and tunable platform for developing potent and selective inhibitors of various biological targets. This document provides an overview of its applications, quantitative data on derivative activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Drug Design

The benzimidazole core is a key pharmacophore in numerous biologically active compounds.[1] The addition of a carboxamide group at the 2-position enhances its ability to form crucial hydrogen bonds with biological targets, making the this compound scaffold particularly valuable. This scaffold has been successfully employed in the development of:

  • Antitubercular Agents: Derivatives have shown significant activity against Mycobacterium tuberculosis, including resistant strains.[2][3] The design of these agents often involves hybridization with other pharmacophores to enhance efficacy.[2]

  • Kinase Inhibitors: This scaffold is a cornerstone in the design of inhibitors for various kinases, which are pivotal in cancer signaling pathways.[4][5] Specific targets include EGFR, HER2, CDK2, mTOR, and FLT3.[4][6]

  • Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated anticancer properties by targeting other mechanisms, such as human topoisomerase I (HuTopoI).[7][8] They can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

  • Antimicrobial Agents: The benzimidazole scaffold has a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[9]

  • Neurodegenerative Disease Therapeutics: Derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[10]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives, showcasing the potential of this scaffold.

Table 1: Antitubercular Activity

Compound IDModificationTarget StrainMIC (μg/mL)Reference
8e N/AM. tuberculosis H37Rv0.78[3]
8a-l, 8o VariousM. tuberculosis H37Rv≤ 6.25[3]
IT06 2,4-dichloro phenyl moietyM. tuberculosis H37RaIC50: 2.03 μM, IC90: 15.22 μM[11]
IT10 4-nitro phenyl moietyM. tuberculosis H37RaIC50: 2.32 μM, IC90: 7.05 μM[11]

Table 2: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50Reference
6h EGFR, HER2, CDK2, AURKCN/A (potent)[4]
6i EGFR, HER2, CDK2N/A (potent)[4]
6i mTOR152 nM[4]
Roscovitine (standard) CDK2>364 nM[4]
Rapamycin (standard) mTOR208 nM[4]
5a FLT3495 nM[6]
18a JNK32.69 nM[12]

Table 3: Anticancer Activity (Cytotoxicity)

Compound IDCancer Cell LineGI50 / IC50Reference
6c, 6h-j Four different cancer cell lines7.82 to 21.48 μM[4]
11a, 12a, 12b NCI 60 cell line panelGI50: 0.16 to 3.6 μM[7][8]
12b Human Topoisomerase I16 μM (50% inhibition)[7][8]

Table 4: 17β-HSD10 Inhibitory Activity (Alzheimer's Disease Target)

Compound IDTarget EnzymeIC50Reference
33 17β-HSD101.65 ± 0.55 μM[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 1H-Benzo[d]imidazole-2-carboxamides

This protocol describes a common method for synthesizing the benzimidazole core via condensation, followed by amidation.

A. Synthesis of 2-Substituted-1H-benzo[d]imidazoles

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.

  • Addition of Oxidizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents) and a small amount of water to the mixture.[7]

  • Reflux: Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.[13]

B. Synthesis of 1H-Benzo[d]imidazole-2-carboxamides

  • Acid Chloride Formation: Suspend the corresponding benzimidazole carboxylic acid (1 equivalent) in a suitable solvent like chloroform. Add oxalyl chloride (1.5 equivalents) dropwise at 0°C.[14]

  • Reaction: Allow the mixture to stir at room temperature for 1 hour.[14]

  • Removal of Excess Reagent: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is used immediately in the next step.[14]

  • Amidation: Dissolve the crude acyl chloride in a solvent like DMF. Add the desired amine (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).[15]

  • Reaction and Work-up: Stir the reaction at room temperature for 16-48 hours. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography.[15]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound in the assay buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug design.

G cluster_synthesis General Synthesis Workflow OPD o-Phenylenediamine Condensation Condensation (e.g., Na2S2O5, EtOH, Reflux) OPD->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation Benzimidazole 2-Substituted-1H-benzo[d]imidazole Condensation->Benzimidazole Amidation Amidation (e.g., Acyl Chloride formation, Amine, Base) Benzimidazole->Amidation Final_Product 1H-Benzo[d]imidazole- 2-carboxamide Derivative Amidation->Final_Product

Caption: Workflow for the synthesis of this compound derivatives.

G cluster_pathway Kinase Inhibition and Apoptosis Induction GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) GrowthFactor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Benzimidazole_Inhibitor Benzimidazole-2-carboxamide Kinase Inhibitor Benzimidazole_Inhibitor->Receptor Benzimidazole_Inhibitor->Kinase_Cascade Apoptosis_Regulation Apoptosis Regulation Benzimidazole_Inhibitor->Apoptosis_Regulation Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Apoptosis_Regulation->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) Apoptosis_Regulation->Bax Caspase3 Caspase-3 (Upregulated) Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action for kinase inhibitor derivatives.

G cluster_assay Cell Viability Assay (MTT) Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Benzimidazole Derivatives Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate GI50/IC50 Read->Analyze

Caption: Workflow for determining the cytotoxicity of synthesized compounds.

References

Application Notes and Protocols for Computational Docking of 1H-Benzo[d]imidazole-2-carboxamide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of 1H-benzo[d]imidazole-2-carboxamide have demonstrated significant potential as therapeutic agents by targeting various proteins implicated in diseases such as cancer, inflammation, and microbial infections. Computational docking is a powerful in-silico tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This information is invaluable for lead optimization and rational drug design.

This document provides a detailed protocol for the computational docking of this compound derivatives against relevant protein targets. It also summarizes key quantitative data from various studies to facilitate comparative analysis.

Key Target Proteins for 1H-Benzo[d]imidazole Derivatives:

  • Cancer:

    • Human Topoisomerase I (Hu Topo I)[1][2]

    • Epidermal Growth Factor Receptor (EGFR)[3][4]

    • Kinases (e.g., HER2, CDK2, AURKC, mTOR)[5][6]

    • B-Cell Leukemia/Lymphoma-2 (Bcl-2)[7]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[8]

    • Histone Deacetylase 6 (HDAC6)[8]

    • Beta-tubulin[9][10]

  • Inflammation:

    • Prostaglandin-endoperoxide synthase 2 (COX-2)[11]

  • Infectious Diseases:

    • Mycobacterium tuberculosis KasA (Mtb KasA)[12]

  • Neurological Disorders:

    • 5-HT(4) receptor[13]

  • Other:

    • Casein Kinase 1 delta/epsilon (CK1δ/ε)[14]

The versatility of the benzimidazole scaffold allows for its interaction with a diverse range of protein active sites, making it a privileged structure in drug discovery.[11]

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory activities of various 1H-benzo[d]imidazole derivatives against their respective target proteins as reported in the literature.

Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)IC50 / GI50 (µM)Reference
12b Human Topoisomerase INot Reported16 (IC50)[1]
11a, 12a, 12b Cancer Cell LinesNot Reported0.16 - 3.6 (GI50)[1]
DCH4 MCF-7 CellsNot Reported13.28 (IC50)[3]
BI-02 Beta-tubulin-8.500.583 (pIC50, nM)[9][10]
Compound 7 Mtb KasA-7.3680.8 (MIC, µg/mL)[12]
Compound 8 Mtb KasA-7.1730.8 (MIC, µg/mL)[12]
Compound 24 Bcl-2-8.12Not Reported[7]
Compound 6i EGFRNot Reported0.0301 (IC50)[5]
Compound 6i HER2Not Reported0.0283 (IC50)[5]
Compound 6i CDK2Not Reported0.364 (IC50)[5]
Compound 6i mTORNot Reported0.152 (IC50)[5]
Various Derivatives VEGFR-2-7.4 to -9.7Not Reported[8]
Various Derivatives HDAC6-7.4 to -9.7Not Reported[8]

Table 2: Anti-inflammatory and Other Activities

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Reference
DCH1 COX-1Not Reported123.30[3]
DCH1 COX-2Not Reported102.10[3]
Compound 5 CK1δNot Reported0.040[14]
Compound 6 CK1δNot Reported0.042[14]
Compound 5 CK1εNot Reported0.199[14]
Compound 6 CK1εNot Reported0.0326[14]
Ethyl/Cyclopropyl Derivatives 5-HT(4) receptorNot Reported0.0067 - 0.0754 (Ki)[13]

Experimental Protocols

This section provides a generalized, detailed methodology for performing computational docking of this compound derivatives. This protocol is a synthesis of methodologies reported in the cited literature and is intended to be a comprehensive guide.

Protocol: Molecular Docking of this compound Derivatives

1. Ligand Preparation

  • 1.1. 2D Structure Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 1.2. 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro, Chem3D, or the ligand preparation modules of docking software suites.

  • 1.3. Ligand Format Conversion: Save the 3D structure in a suitable format for the docking software (e.g., .mol2, .sdf, .pdbqt).

  • 1.4. Charge and Torsion Assignment: For software like AutoDock, assign Gasteiger charges and define rotatable bonds.[4]

2. Protein Preparation

  • 2.1. Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--][2]">https://www.rcsb.org).[1][2] Choose a high-resolution structure, preferably with a co-crystallized ligand.

  • 2.2. Protein Clean-up: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.[4] If the protein is a multimer, retain the biologically relevant unit.

  • 2.3. Hydrogen Addition and Charge Assignment: Add polar hydrogen atoms to the protein structure.[4] Assign appropriate charges (e.g., Kollman charges).[4] The Protein Preparation Wizard in software like Maestro (Schrödinger) or AutoDock Tools can automate this process.[12]

  • 2.4. Active Site Definition: Identify the binding site (active site) of the protein. This is often the location of the co-crystallized ligand in the experimental structure.

3. Molecular Docking

  • 3.1. Grid Box Generation: Define a grid box that encompasses the entire active site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For example, a grid box of 90Å x 90Å x 90Å has been used for docking with beta-tubulin.[9][10]

  • 3.2. Docking Algorithm Selection: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Glide's Standard Precision (SP) or Extra Precision (XP) mode, and others.

  • 3.3. Docking Simulation: Run the docking simulation. The software will generate multiple binding poses (conformations) of the ligand within the protein's active site and calculate a docking score (binding energy) for each pose.

  • 3.4. Software Examples: Commonly used software for molecular docking includes:

    • AutoDock and AutoDock Vina: Widely used open-source software.[4][9][10][11]

    • Schrödinger Suite (Glide): A commercial suite with high-precision docking algorithms.[1][2][12]

    • PyRx: A virtual screening tool that incorporates AutoDock Vina.[15]

4. Analysis of Docking Results

  • 4.1. Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Visualization can be performed using software like Discovery Studio Visualizer or PyMOL.[4][15]

  • 4.2. Docking Score Evaluation: The docking score, reported in kcal/mol, provides an estimate of the binding affinity. A more negative score generally indicates a stronger binding affinity.

  • 4.3. Comparison with Controls: If available, dock a known inhibitor (positive control) and a non-binder (negative control) to validate the docking protocol.

Visualizations

Computational Docking Workflow

G Computational Docking Workflow for this compound cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 3D Conversion & Optimization l1->l2 l3 Format Conversion (.pdbqt) l2->l3 docking Molecular Docking (e.g., AutoDock Vina) l3->docking p1 Download PDB Structure p2 Protein Clean-up p1->p2 p3 Add Hydrogens & Charges p2->p3 p3->docking analysis Results Analysis docking->analysis visualization Interaction Visualization (e.g., Discovery Studio) analysis->visualization binding_energy Binding Energy Calculation analysis->binding_energy

A generalized workflow for computational docking studies.

EGFR Signaling Pathway Inhibition

G Simplified EGFR Signaling Pathway and Inhibition egf EGF egfr EGFR egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor 1H-Benzo[d]imidazole Derivative inhibitor->egfr

Inhibition of the EGFR signaling pathway by a benzimidazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Benzo[d]imidazole-2-carboxamide and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from suboptimal reaction conditions to reactant purity. Here are key areas to investigate:

  • Suboptimal Coupling Reagents and Conditions: The choice of coupling reagent and base is critical for efficient amide bond formation. Reagents like HBTU and HATU are commonly used.[1] The reaction often requires an organic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[1][2] The reaction temperature and time also play a crucial role. For instance, a study optimizing a similar coupling reaction found that a combination of HATU and DIPEA in DMF at 25-35°C for 8 hours provided the maximum yield.[2]

  • Incomplete Cyclization to the Benzimidazole Core: The formation of the benzimidazole ring itself might be inefficient. The traditional method involves the condensation of o-phenylenediamine with a carboxylic acid derivative. This step can be sensitive to the reaction conditions. Modern methods often employ catalysts or different starting materials to improve yields. For example, using ZnO nanoparticles as a catalyst in the cyclocondensation of o-phenylenediamine and aromatic aldehydes has been shown to result in higher yields and shorter reaction times compared to traditional methods.[3]

  • Side Reactions and Impurity Formation: The starting materials or intermediates may undergo side reactions, reducing the amount of desired product. For example, during the synthesis of related benzimidazole compounds, the formation of dimer impurities has been observed.[4] Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify the presence of side products.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps. Purification is often achieved by column chromatography.[5][6] Optimizing the solvent system for chromatography is essential to ensure good separation and recovery of the product. Recrystallization is another method that can be used for purification, but care must be taken to choose an appropriate solvent to avoid significant product loss.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, intermediates, the desired product, and byproducts.

  • Common Impurities:

    • Unreacted Starting Materials: o-phenylenediamine, the carboxylic acid or its derivative, and the amine used for the carboxamide formation.

    • Intermediates: In a multi-step synthesis, incompletely reacted intermediates can be present.

    • Byproducts of Coupling: The coupling agent can generate byproducts (e.g., HOBt or its urea derivatives) that may be visible on TLC.

    • Positional Isomers: In some cases, the formation of positional isomers is possible, which can lead to multiple spots.[4]

    • Side-Reaction Products: As mentioned, dimerization or other side reactions can lead to impurities.[4]

  • Minimizing Impurities:

    • Ensure High Purity of Reactants: Use pure starting materials to avoid introducing impurities from the beginning.

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and stoichiometry of reactants can minimize the formation of byproducts. Running small-scale trial reactions with varying conditions can help identify the optimal parameters.

    • Inert Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

    • Controlled Addition of Reagents: Slow, controlled addition of reagents, especially the coupling agent or base, can sometimes prevent rapid, exothermic reactions that may lead to byproduct formation.

Question 3: How can I improve the purification of my final this compound product?

Answer:

Effective purification is crucial for obtaining a high-purity product. Here are some strategies:

  • Column Chromatography: This is the most common method for purifying benzimidazole derivatives.[5][6]

    • Choosing the Right Stationary Phase: Silica gel is typically used as the stationary phase.

    • Optimizing the Mobile Phase: A gradient elution is often effective. A common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane/methanol.[1][5] The ideal solvent system should provide good separation between your product and impurities on a TLC plate (an Rf value of around 0.3-0.4 for the product is often a good target).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.

  • Aqueous Wash: Before chromatographic purification, washing the crude product with aqueous solutions can remove certain impurities. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute acid (e.g., 1N HCl) can remove basic impurities.[1] A final wash with brine can help remove residual water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 1H-Benzo[d]imidazole core?

A1: The most prevalent method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile).[5] This reaction is typically carried out under acidic conditions (e.g., using hydrochloric acid, p-toluenesulfonic acid) or in the presence of an oxidizing agent (e.g., sodium metabisulfite).[5][7] More recent, eco-friendly methods utilize catalysts like ZnO nanoparticles to promote the reaction.[3]

Q2: What are the key reaction parameters to control for a successful amidation reaction to form the 2-carboxamide?

A2: The key parameters for the amidation step include:

  • Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective coupling agents.[1][2]

  • Base: A non-nucleophilic organic base like DIPEA (N,N-diisopropylethylamine) is commonly used to scavenge the acid produced during the reaction.[1][2]

  • Solvent: Anhydrous polar aprotic solvents such as DMF (N,N-dimethylformamide) or DCM (dichloromethane) are typical choices.[1][2]

  • Temperature: The reaction is often carried out at room temperature or slightly above (e.g., 20-35°C).[2]

  • Reaction Time: Reaction times can vary from a few hours to overnight (12-16 hours).[2] Monitoring the reaction progress by TLC or LC-MS is recommended.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Handling Reagents: Many of the reagents used, such as coupling agents and organic solvents, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhaling harmful vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Data Presentation

Table 1: Optimization of Coupling Conditions for a Benzimidazole Amide Synthesis

EntryCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1HBTUDIPEADMF25-351275
2HATUTEADMF25-351278
3HATUDIPEADCM25-351272
4HATUDIPEADMF0-51265
5HATUDIPEADMF40-50879
6HATUDIPEADMF25-35882

This table is a representative example based on optimization data for a similar reaction described in the literature.[2]

Experimental Protocols

Protocol 1: Synthesis of the 1H-Benzo[d]imidazole Core via Condensation

This protocol describes a general method for the formation of the benzimidazole ring using an aldehyde and an oxidizing agent.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.5 equivalents).

  • Addition of Oxidizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, filter the solid and wash it with cold ethanol. If not, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Synthesis of this compound via Amidation

This protocol details the coupling of a benzimidazole carboxylic acid with an amine.

  • Reactant Preparation: To a solution of the 1H-benzo[d]imidazole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

  • Addition of Base and Coupling Agent: Add DIPEA (3 equivalents) to the mixture and stir for 5 minutes. Cool the reaction mixture to 0°C in an ice bath. Add HBTU (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. Filter the solid and wash it with water. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_step Final Product Formation o-phenylenediamine o-phenylenediamine Benzimidazole_Core 1H-Benzo[d]imidazole -2-carboxylic acid o-phenylenediamine->Benzimidazole_Core Condensation Carboxylic_Acid_Derivative R-COOH or R-CHO Carboxylic_Acid_Derivative->Benzimidazole_Core Final_Product 1H-Benzo[d]imidazole -2-carboxamide Benzimidazole_Core->Final_Product Amidation (Coupling Agent, Base) Amine R'-NH2 Amine->Final_Product Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Coupling Optimize Amidation: - Coupling Agent - Base - Solvent - Temperature Check_Purity->Optimize_Coupling Pure Analyze_Side_Products Analyze Impurities (TLC, LC-MS) Optimize_Coupling->Analyze_Side_Products Optimize_Cyclization Optimize Benzimidazole Formation: - Catalyst - Reaction Time - Temperature Optimize_Cyclization->Analyze_Side_Products Analyze_Side_Products->Optimize_Coupling Unreacted Starting Material Analyze_Side_Products->Optimize_Cyclization Unreacted Intermediate Improve_Purification Improve Purification: - Optimize Chromatography - Consider Recrystallization Analyze_Side_Products->Improve_Purification Known Impurities Success Improved Yield Improve_Purification->Success

References

Technical Support Center: Purification of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Benzo[d]imidazole-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from unreacted starting materials or byproducts of the synthesis process. Based on a typical synthesis involving the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, potential impurities include:

  • o-phenylenediamine: The unreacted starting diamine.

  • 1H-Benzo[d]imidazole-2-carboxylic acid: The precursor to the final carboxamide, resulting from incomplete amidation.

  • Side-reaction products: Depending on the specific synthetic route, other related benzimidazole derivatives or polymeric materials may be formed.

Q2: My purified this compound is colored. How can I decolorize it?

A2: Colored impurities are common in the synthesis of heterocyclic compounds. These can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by hot filtration before recrystallization.

Q3: I am having difficulty dissolving my crude product for recrystallization. What should I do?

A3: this compound has limited solubility in many common organic solvents. If you are struggling to dissolve your compound, consider the following:

  • Increase the temperature: Ensure you are heating the solvent to its boiling point.

  • Use a more polar solvent: Solvents like methanol, ethanol, or dimethylformamide (DMF) are often good choices for dissolving polar compounds like benzimidazoles.

  • Use a solvent mixture: A combination of solvents can sometimes provide the desired solubility characteristics. For example, a mixture of methanol and dichloromethane.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To prevent this:

  • Ensure the solution is not overly concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

  • Promote slow cooling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound if available.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a solvent mixture. - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution for a longer period in an ice bath.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of the pure compound.
Impure Crystals The cooling process was too fast, trapping impurities.- Redissolve the crystals in fresh hot solvent and allow for slower cooling. - Consider a preliminary purification step like column chromatography.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound does not move from the origin (low Rf) The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Compound runs with the solvent front (high Rf) The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in an ethyl acetate/hexane mixture.
Poor separation of compound and impurities (streaking or overlapping bands) Inappropriate solvent system or overloaded column.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Use a smaller amount of crude material.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a documented procedure for the crystallization of this compound.[1]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a suitable flask. Add a minimal amount of a polar solvent, such as methanol (e.g., 10.0 mL), and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

This is a general protocol for the purification of polar aromatic compounds and can be adapted for this compound.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a moderately polar solvent and a polar solvent. Common choices for benzimidazole derivatives include ethyl acetate/hexane or dichloromethane/methanol.[2] The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the less polar mobile phase. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of Benzimidazole Derivatives in Various Solvents at Room Temperature

SolventPolarity IndexGeneral Solubility of Benzimidazoles
Hexane0.1Very Low
Toluene2.4Low
Dichloromethane3.1Sparingly Soluble to Soluble
Ethyl Acetate4.4Sparingly Soluble to Soluble
Acetone5.1Soluble
Ethanol5.2Soluble
Methanol5.1Soluble
Dimethylformamide (DMF)6.4Very Soluble
Dimethyl sulfoxide (DMSO)7.2Very Soluble

Note: This is a qualitative guide. Actual solubility will vary depending on the specific benzimidazole derivative and the temperature.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol crude Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Methanol) crude->dissolve charcoal Add Activated Charcoal (optional for color) dissolve->charcoal cool Slow Cooling to Induce Crystallization dissolve->cool If no charcoal needed hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool filter_dry Filter and Dry Crystals cool->filter_dry pure Pure this compound filter_dry->pure impure_filtrate Impurities in Filtrate filter_dry->impure_filtrate

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Troubleshooting start TLC Analysis of Crude high_rf High Rf (Runs with solvent front) start->high_rf low_rf Low Rf (Stays at origin) start->low_rf good_sep Good Separation start->good_sep decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity run_column Proceed with Column Chromatography good_sep->run_column decrease_polarity->start Re-run TLC increase_polarity->start Re-run TLC

References

Overcoming solubility issues of 1H-Benzo[d]imidazole-2-carboxamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1H-Benzo[d]imidazole-2-carboxamide and related benzimidazole compounds during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?

A1: This is a common issue for many benzimidazole derivatives due to their characteristically low aqueous solubility.[1] The molecular structure is largely hydrophobic, making it poorly soluble in water-based solutions.[1] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for creating a high-concentration stock, the compound "crashes out" or precipitates when the solvent environment changes dramatically upon dilution into an aqueous buffer, exceeding its solubility limit in that new environment.[1][2]

Q2: What is the recommended solvent and concentration for a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[1][3] It is typically possible to dissolve these compounds in 100% DMSO at concentrations ranging from 10-30 mM.[1] It is critical to ensure the compound is fully dissolved in the DMSO stock before performing any serial dilutions.[1] If you observe any precipitate in your DMSO stock, gently warming the solution to 37°C for 10-15 minutes and vortexing can help redissolve it.[2]

Q3: How much DMSO can my assay tolerate?

A3: DMSO tolerance is highly dependent on the specific assay. Enzymatic assays can often tolerate DMSO concentrations up to 1-2%, while cell-based assays are generally more sensitive.[1] For cellular assays, it is best practice to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to prevent solvent-induced toxicity or artifacts.[1][3] It is imperative to perform a DMSO tolerance control experiment to determine the maximum acceptable concentration for your specific experimental system.[1]

Q4: Are there alternatives to using DMSO?

A4: While DMSO is the most common primary solvent, other strategies can be employed to either replace it or, more commonly, to improve the solubility of the compound in the final aqueous solution. These include adjusting the pH of the assay buffer, using co-solvents in the final buffer, or employing solubility enhancers like cyclodextrins.[1][3][4] These methods are detailed in the troubleshooting guide below.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to resolving common solubility issues.

ObservationPotential CauseRecommended Solution
Immediate, heavy precipitation upon dilution The compound's final concentration far exceeds its thermodynamic solubility in the aqueous buffer.[2]- Decrease Final Concentration: Test a lower final concentration of the compound. - Optimize Buffer: Systematically test the solubility enhancement strategies below (pH adjustment, co-solvents, cyclodextrins).[1][4]
Precipitation over time (e.g., during incubation) - Temperature Shift: Compound solubility may decrease at incubation temperatures (e.g., 37°C).[2] - pH Instability: Cell metabolism or CO2 environment can alter the pH of the medium over time.[2] - Kinetic vs. Thermodynamic Solubility: The initial solution was kinetically soluble (supersaturated) but has crashed out over time to its more stable, less soluble state.[5]- Pre-warm Media: Always pre-warm the assay buffer or media to the experimental temperature before adding the compound.[2] - Buffer Stability: Ensure your medium is adequately buffered for the incubator's CO2 concentration, potentially by adding HEPES.[2] - Use Solubility Enhancers: Incorporate cyclodextrins or co-solvents to increase the thermodynamic solubility of the compound.[4]
Cloudiness or fine particulate matter observed Formation of fine, amorphous precipitate or aggregates that are not easily visible as crystals.[2]- Microscopic Examination: Confirm the presence of precipitate by examining a sample under a microscope.[2] - Increase Solubilizing Agent: Increase the concentration of the co-solvent or cyclodextrin in the buffer. - Sonication: Briefly sonicate the final solution to help break down aggregates and improve dispersion, but be aware this may only be a temporary solution.[5]
Precipitation after freeze-thaw cycles of DMSO stock - Poor Solubility at Low Temperatures: The compound is less soluble at freezing temperatures.[2] - Water Absorption: DMSO is hygroscopic; absorbed water can reduce the stock's solvating power.[2]- Aliquot Stock: Prepare single-use aliquots to minimize freeze-thaw cycles.[2] - Re-dissolve Before Use: Before each use, warm the stock to 37°C and vortex thoroughly to ensure complete dissolution.[2] - Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO.[2]

Solubility Enhancement Strategies & Protocols

Strategy 1: pH Adjustment

The benzimidazole ring contains basic nitrogen atoms, making the solubility of this compound likely dependent on pH.[1] Solubility often increases in more acidic conditions where these nitrogens can be protonated, increasing the molecule's polarity. The solubility of the related compound albendazole was found to be significantly higher at pH 2 (23.5 µg/mL) compared to neutral or basic pH levels.[6]

  • Prepare Buffers: Prepare a set of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).

  • Prepare Compound Plate: In a 96-well plate, add your assay buffers to different wells.

  • Add Compound: Add a small volume of your high-concentration DMSO stock solution to each well (e.g., 1-2 µL of 10 mM stock into 198 µL of buffer) to achieve the desired final concentration. Ensure the final DMSO concentration is constant across all wells.

  • Incubate & Read: Shake the plate for 1-2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Analyze: The pH at which the lowest turbidity is measured indicates the pH of highest solubility. Note that the optimal pH for solubility must be compatible with your assay system (e.g., enzyme activity, cell viability).[1]

Strategy 2: Use of Co-solvents

Incorporating a water-miscible organic solvent (co-solvent) into the final assay buffer can significantly increase the solubility of hydrophobic compounds.[1][3]

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Examples include polyethylene glycol 400 (PEG400), propylene glycol, glycerol, or ethanol.[3][7]

  • Prepare Buffers: Prepare your standard assay buffer containing various concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).

  • Test Solubility: Add the DMSO stock of your compound to each co-solvent buffer preparation to the desired final concentration.

  • Observe: Visually inspect for precipitation immediately and after a period equivalent to your assay's duration.

  • Run Controls: Crucially, run vehicle controls for each co-solvent concentration to assess its impact on your assay's performance (e.g., enzyme activity, cell health).[1]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has greatly improved aqueous solubility.[4][8] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin are often more effective than their natural counterparts.[9][10]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HPβCD) in your assay buffer to create a stock solution (e.g., 10-50 mM). Gentle warming and stirring may be required.

  • Add Compound: Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer. Vortex immediately and thoroughly. The cyclodextrin in the buffer will help to sequester the compound as it is diluted, preventing precipitation.

  • Equilibrate: Allow the solution to equilibrate for at least 30 minutes before adding it to your assay.

  • Control: As with co-solvents, run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with the assay.

Quantitative Data on Solubility Enhancement for Benzimidazoles

The following tables summarize the reported solubility enhancements for structurally related benzimidazole compounds using various techniques. These values provide a benchmark for the potential improvements achievable for this compound.

Table 1: Solubility of Albendazole and Fenbendazole with Cyclodextrins [4]

CompoundSolvent/SystemSolubility (µg/mL)Fold Increase
Albendazole Aqueous Solution0.42-
+ β-cyclodextrin93.47~223x
+ HPβCD443.06~1058x
+ HPβCD + PVP-k30591.22~1412x
Fenbendazole Aqueous Solution0.11-
+ β-cyclodextrin45.56~432x
+ HPβCD159.36~1512x
+ HPβCD + PVP-k30144.66~1373x

Table 2: Solubility Enhancement of Fenbendazole with Various Vehicles [10]

VehicleAchieved SolubilityFold Increase (approx.)
Methyl-β-cyclodextrin 20.21 mg/mL~60,000x
Salicylic Acid 1.052 mg/mL~3,500x

Visualized Workflows and Mechanisms

G start Start: Solubility Issue with Benzimidazole Compound stock 1. Prepare Concentrated Stock in 100% Anhydrous DMSO (e.g., 10-30 mM) start->stock dilute 2. Dilute Stock into Aqueous Assay Buffer stock->dilute observe 3. Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip No precip Precipitation Occurs observe->precip Yes strategy_hub Select Solubility Enhancement Strategy precip->strategy_hub ph Strategy A: Adjust Buffer pH (Test Acidic Conditions) strategy_hub->ph cosolvent Strategy B: Add Co-solvent (e.g., PEG400, Propylene Glycol) strategy_hub->cosolvent cyclo Strategy C: Use Cyclodextrins (e.g., HPβCD) strategy_hub->cyclo retest 4. Re-test Dilution in Optimized Buffer ph->retest cosolvent->retest cyclo->retest observe2 5. Observe for Precipitation retest->observe2 success Success: Proceed with Assay (with vehicle controls) observe2->success No fail Still Precipitates: Consider Lowering Concentration or Combining Strategies observe2->fail Yes

Caption: Troubleshooting workflow for addressing compound precipitation.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

Technical Support Center: Optimizing Benzimidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzimidazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of benzimidazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.

Issue 1: Low Reaction Yield

  • Question: My reaction yield is consistently low. What are the primary parameters I should investigate?

  • Answer: Low yields are a common challenge in benzimidazole synthesis. The first parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and time also play a crucial role. For instance, screening different polar solvents like methanol and ethanol has been shown to produce high yields in certain catalytic systems.[1][2] Without an effective catalyst, conversion rates can be low and reaction times significantly longer.[1]

    Troubleshooting Steps:

    • Catalyst Selection and Loading: Ensure your catalyst is active and from a reliable source. A wide range of catalysts can be used, from simple acids to metal-based catalysts.[3] Optimize the catalyst loading, as insufficient amounts may lead to incomplete reactions, while excess catalyst can cause side reactions.[3]

    • Solvent Screening: The choice of solvent can significantly impact the reaction rate and yield.[3] Perform a screen of common solvents such as Methanol, Ethanol, Acetonitrile, DMF, and CHCl₃.[1]

    • Temperature and Time Optimization: Monitor the reaction over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][3] Increasing the temperature can improve yields, but excessively high temperatures might lead to degradation or side products.[4][5]

    • Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[3] Consider purifying your starting materials if their quality is questionable.[3]

    • Atmosphere: o-Phenylenediamine is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of colored impurities and improve yield.[3]

Issue 2: Formation of Multiple Products or Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products is often related to the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine, leading to 1,2-disubstituted benzimidazoles, or N-alkylation side reactions.[3] The stability of the intermediate Schiff base can also lead to incomplete cyclization.[3]

    Troubleshooting Steps:

    • Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[3]

    • Catalyst Choice: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[1][4] Supported gold nanoparticles on TiO₂ have been used for the selective synthesis of 2-substituted benzimidazoles.

    • Solvent Selection: The solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product, whereas water-ethanol mixtures can promote the formation of 1,2-disubstituted products.[3]

    • Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of undesired products. Monitor the reaction closely to stop it once the desired product is maximized.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my final benzimidazole product. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the similar polarity of the product and impurities, the presence of colored impurities from starting material oxidation, or difficulty in separating the product from the catalyst.[1][3]

    Troubleshooting Steps:

    • Catalyst Removal: If you are using a homogeneous catalyst, it can sometimes be difficult to remove. Consider using a heterogeneous or recyclable catalyst, such as supported gold nanoparticles or MgO@DFNS, which can be easily filtered off after the reaction.[1]

    • Removing Colored Impurities: Oxidation of o-phenylenediamine can lead to highly colored impurities.[3]

      • Activated Carbon: Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and recrystallization.[3]

      • Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with a dilute acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product.[3]

    • Chromatography: If impurities have similar polarity to your product, careful column chromatography is necessary. You may need to screen different solvent systems or consider using a different stationary phase.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing the benzimidazole ring?

    • A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (known as the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[1][6][7][8] Modern approaches often employ catalysts to improve reaction yields and conditions.[1]

  • Q2: How do I choose the right catalyst for my synthesis?

    • A2: Catalyst selection is dependent on your specific substrates and desired reaction conditions.[1] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) to various metal-based catalysts like cobalt complexes, gold nanoparticles, and Lewis acids such as Erbium(III) triflate.[1] For green chemistry applications, heterogeneous catalysts like MgO@DFNS are advantageous due to their easy recovery and reuse.[1]

  • Q3: Can I run the reaction under solvent-free conditions?

    • A3: Yes, several protocols have been developed for solvent-free synthesis of benzimidazoles, often utilizing microwave irradiation or grinding techniques.[9][10] These methods are considered environmentally friendly and can lead to excellent yields in short reaction times.[9]

  • Q4: What is the role of an oxidizing agent when starting from an aldehyde?

    • A4: The reaction of o-phenylenediamines with aldehydes initially forms an intermediate Schiff base. An oxidative step is then required to facilitate the cyclodehydrogenation to form the aromatic benzimidazole ring.[6][8] Various oxidizing agents, such as H₂O₂ or even atmospheric oxygen in some catalytic systems, are used for this transformation.[7][11]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole (Reaction of o-phenylenediamine and benzaldehyde)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄Cl (4 mol)CHCl₃Room Temp494[12]
Au/TiO₂ (1 wt%)CHCl₃:MeOH (3:1)252>99[2]
10 wt% MgO@DFNSEthanolRoom Temp495[1]
p-TsOHDMF802-3High[13]
NoneEthanolRoom Temp4Low[1]

Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazoles (Reaction of N-phenyl-o-phenylenediamine and benzaldehyde)

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Er(OTf)₃ (1%)Water10012089.7[4][14]
Er(OTf)₃ (1%)Water6012059.6[4][14]
Er(OTf)₃ (1%)Microwave (Solvent-free)605-1086-99[4]
NoneEthyl lactate10012015.3[4]
NoneWater60120Low[4][14]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst [1]

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure:

    • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

    • Add benzaldehyde (1 mmol) to the mixture.

    • Continue stirring the reaction mixture at room temperature for four hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Green Synthesis of 2-Phenyl-1H-benzo[d]imidazole using a Heterogeneous Catalyst [1]

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction using TLC.

    • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the crude product by recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [4]

  • Materials: N-substituted-o-phenylenediamine, Aldehyde, Erbium(III) triflate (Er(OTf)₃).

  • Procedure:

    • Combine the N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), and Er(OTf)₃ (1% mmol) in a microwave reactor vessel.

    • Irradiate the mixture in a microwave oven at 60 °C for 5–10 minutes.

    • After completion, allow the mixture to cool to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify as needed.

Visualization of Workflows and Logic

The following diagrams illustrate common workflows and troubleshooting logic for benzimidazole synthesis.

G cluster_workflow General Synthesis Workflow start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor monitor->conditions Incomplete workup Quench Reaction & Extract Product monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Side Products? low_yield_q Low Yield start->low_yield_q Yes side_products_q Side Products start->side_products_q Yes catalyst Optimize Catalyst: - Type - Loading low_yield_q->catalyst solvent Screen Solvents: - Polarity - Solubility catalyst->solvent temp_time Adjust Temp & Time: - Monitor via TLC solvent->temp_time purity Check Starting Material Purity temp_time->purity success Improved Results purity->success stoich Control Stoichiometry: - Adjust reactant ratios side_products_q->stoich catalyst_selectivity Select Catalyst for Improved Selectivity stoich->catalyst_selectivity solvent_selectivity Change Solvent to Influence Selectivity catalyst_selectivity->solvent_selectivity solvent_selectivity->success

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Troubleshooting Unexpected Side Products in Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carboxamides is a cornerstone of organic and medicinal chemistry. However, the formation of unexpected side products can often complicate these reactions, leading to reduced yields and difficult purifications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions encountered during carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm using a carbodiimide coupling reagent (like DCC or EDC) and I'm seeing a significant, difficult-to-remove byproduct. What is it likely to be?

A1: The most common side product in carbodiimide-mediated couplings is an N-acylurea . This forms when the O-acylisourea intermediate, which is the activated form of your carboxylic acid, rearranges internally instead of reacting with your amine. This side reaction is particularly problematic as the N-acylurea often has similar solubility properties to the desired amide product, making purification challenging.

Q2: How can I minimize the formation of N-acylurea?

A2: There are several strategies to suppress N-acylurea formation:

  • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is highly effective.[1][2] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still reactive towards the amine.

  • Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[3] Polar aprotic solvents like DMF may increase the rate of N-acylurea formation.

  • Water-Soluble Carbodiimides: Employing a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification. Both the resulting urea and the N-acylurea byproduct are water-soluble and can often be removed with an aqueous workup.[2][4]

Q3: My chiral carboxylic acid is racemizing during the coupling reaction. What causes this and how can I prevent it?

A3: Racemization is a significant issue when coupling chiral carboxylic acids, particularly N-protected amino acids. It primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate from the activated carboxylic acid.[5] Abstraction of the acidic α-proton by a base leads to this achiral intermediate, which can then be attacked by the amine from either face, resulting in a mixture of enantiomers.

To minimize racemization:

  • Choice of Coupling Reagent: Modern uronium/aminium salts like HATU and phosphonium salts like PyBOP are designed to promote rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.[5][6]

  • Use of Additives: Additives such as HOBt and its derivative HOAt (1-hydroxy-7-azabenzotriazole), the base of HATU, form active esters that are less prone to racemization.[7]

  • Base Selection: The choice of base is critical. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered ones like triethylamine (TEA) as they are less effective at abstracting the α-proton of the oxazolone intermediate.

  • Temperature Control: Lowering the reaction temperature can also help to reduce the rate of racemization.

Q4: I'm using HATU/HBTU and my reaction is stalling, or I'm seeing a byproduct with a mass corresponding to my amine plus a tetramethylguanidinium group. What is happening?

A4: This side reaction is known as guanidinylation . It occurs when the amine nucleophile attacks the guanidinium carbon of the coupling reagent (HATU or HBTU) itself, rather than the activated carboxylic acid.[8][9][10] This forms a stable tetramethylguanidinium byproduct and effectively terminates the desired reaction. This is more likely to happen if:

  • The coupling reaction is slow.

  • An excess of the uronium reagent is used.

  • The amine is added before the carboxylic acid has been fully activated.

To prevent guanidinylation, it is crucial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. Using a 1:1 molar ratio of the coupling reagent to the carboxylic acid is also recommended.

Q5: My peptide synthesis using BOP reagent seems to have worked, but I'm concerned about a toxic byproduct. What is it?

A5: A significant drawback of using BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) .[11][12] Due to the toxicity of HMPA, the use of BOP has been largely replaced by safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which does not produce HMPA.

Troubleshooting Guides

Issue 1: Low Yield and Presence of an Unexpected Side Product with Carbodiimides
Symptom Possible Cause Troubleshooting Steps
Low yield of desired amide. An impurity with a mass of (Carboxylic Acid + Carbodiimide) is detected. The impurity is difficult to separate by column chromatography.Formation of N-acylurea.1. Add an additive: Re-run the reaction with 1.1 equivalents of HOBt or HOSu. 2. Change the solvent: Switch from DMF or THF to DCM. 3. Use a water-soluble carbodiimide: Employ EDC and perform an aqueous workup to remove the water-soluble N-acylurea byproduct.
Issue 2: Loss of Stereochemical Purity (Racemization)
Symptom Possible Cause Troubleshooting Steps
The product is a mixture of diastereomers (if the amine is also chiral) or enantiomers.Formation of a 5(4H)-oxazolone intermediate leading to racemization of the chiral carboxylic acid.1. Change the coupling reagent: Switch from a carbodiimide-based method to HATU, HCTU, or PyBOP. 2. Use an additive: If using a carbodiimide, ensure HOBt or HOAt is included in the reaction. 3. Change the base: Use a sterically hindered base like DIPEA instead of TEA. 4. Lower the temperature: Run the reaction at 0 °C.
Issue 3: Incomplete Reaction and Guanidinylation with Uronium Reagents (HATU/HBTU)
Symptom Possible Cause Troubleshooting Steps
Starting materials remain after an extended reaction time. A byproduct with a mass of (Amine + 141) is detected by LC-MS.Guanidinylation of the amine starting material by the coupling reagent.1. Pre-activate the carboxylic acid: Dissolve the carboxylic acid, coupling reagent (1.0 eq), and base (2.0 eq) in the solvent and stir for 5-15 minutes before adding the amine. 2. Control stoichiometry: Avoid using a large excess of the coupling reagent. 3. Choose a less reactive base: In some cases, a less hindered base like 2,6-lutidine can suppress guanidinylation while maintaining high amidation yields.[8]

Data Presentation: Quantitative Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the purity of the crude product and the extent of side reactions like racemization. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
COMU90.8488.33
HCTU89.1590.34
HATU89.0189.71
PyBOP78.5288.59
HBTU88.2388.29
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[6]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of a more challenging sequence (65-74ACP)

Coupling ReagentCoupling Time (2 x 2 min)Coupling Time (2 x 20 min)
HATU83.6381.65
HCTU79.5782.35
COMU79.0079.00
PyBOP70.2778.54
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[6]

Table 3: Racemization Levels for the Coupling of Fmoc-L-His(Trt)-OH to L-Leu-OtBu

Coupling Reagent/Additive% D-Isomer (Racemization)
DIC/OxymaLow
HATU/NMMHigh
HBTU/DIEAModerate
PyBOP/DIEAModerate
Qualitative data adapted from a study on racemization suppression. For Fmoc-L-Cys(Trt)-OH, racemization was observed with all tested coupling reagents except for DIC/Oxyma.[6]

Table 4: Intermolecular Competition Study on Guanidinylation

EntryCoupling ReagentBaseAmide Yield (%)Guanidinylation Yield (%)
1HATUTriethylamine86<1
2HBTUTriethylamine844
3HATU2,6-Lutidine870
4HBTU2,6-Lutidine830
Yields determined by GC-FID using mesitylene as an internal standard.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of the carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DCM or DMF, 10 volumes) at 0 °C, add the amine (1.0 eq.), HOBt (1.1 eq.), and a tertiary amine base such as DIPEA or Et₃N (1.2 eq.).

  • Add EDC (1.2 eq.) to the mixture in several portions over ten minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the organic layer with the reaction solvent and wash successively with water and brine. If the starting materials are used in excess, wash with a dilute acid (e.g., 1N HCl) to remove excess amine or a dilute base (e.g., saturated NaHCO₃) to remove excess carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU
  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 5-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the reaction pathways for both desired product and common side product formation, as well as a general troubleshooting workflow.

Amide_Synthesis_Pathways cluster_carbodiimide Carbodiimide Pathway (DCC/EDC) cluster_uronium Uronium Salt Pathway (HATU/HBTU) RCOOH_C Carboxylic Acid O_acylisourea O-Acylisourea (Activated Intermediate) RCOOH_C->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->O_acylisourea Amide_C Desired Amide O_acylisourea->Amide_C + Amine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine_C Amine Amine_C->Amide_C RCOOH_U Carboxylic Acid Active_Ester Active Ester (OAt/OBt) RCOOH_U->Active_Ester + HATU/HBTU HATU HATU/HBTU HATU->Active_Ester Guanidinium Guanidinium Byproduct HATU->Guanidinium + Amine (Side Reaction) Amide_U Desired Amide Active_Ester->Amide_U + Amine Amine_U Amine Amine_U->Amide_U Amine_U->Guanidinium Troubleshooting_Workflow Start Unexpected Side Product or Low Yield Identify Identify Side Product (LC-MS, NMR) Start->Identify N_acylurea N-Acylurea? Identify->N_acylurea Racemization Racemization? N_acylurea->Racemization No Add_Additive Add HOBt/HOAt N_acylurea->Add_Additive Yes Guanidinylation Guanidinylation? Racemization->Guanidinylation No Change_Reagent_R Change to HATU/PyBOP Racemization->Change_Reagent_R Yes Guanidinylation->Identify Other Preactivate Pre-activate acid before adding amine Guanidinylation->Preactivate Yes Change_Solvent Change to non-polar solvent (DCM) Add_Additive->Change_Solvent Change_Base Use hindered base (DIPEA) Change_Reagent_R->Change_Base Check_Stoichiometry Check reagent stoichiometry Preactivate->Check_Stoichiometry

References

Technical Support Center: Enhancing the In Vivo Stability of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 1H-Benzo[d]imidazole-2-carboxamide for in vivo studies. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in in vivo studies?

A1: Based on the broader class of benzimidazole compounds, the primary stability concerns for this compound in vivo are:

  • Poor Aqueous Solubility: Benzimidazole derivatives often exhibit low solubility in aqueous media, which can limit their dissolution in gastrointestinal fluids and subsequently, their absorption.[1]

  • Rapid Metabolism: The compound is susceptible to extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. This rapid metabolic conversion reduces the systemic exposure of the parent drug.[1]

  • Chemical Degradation in the GI Tract: The acidic environment of the stomach can lead to the degradation of benzimidazole compounds, affecting the amount of active substance that reaches the site of absorption.[1]

Q2: What are the initial steps to assess the stability of my this compound compound?

A2: A preliminary stability assessment should include:

  • Aqueous Solubility Testing: Determine the solubility at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine, and pH 7.4 for physiological conditions) to understand its dissolution characteristics.

  • Plasma Stability Assay: Evaluate the stability of the compound in plasma from the intended animal model to identify potential enzymatic degradation in the bloodstream.

  • Microsomal Stability Assay: Assess the metabolic stability in the presence of liver microsomes to predict the extent of first-pass metabolism.

Q3: What formulation strategies can be employed to enhance the stability and bioavailability of this compound?

A3: Several formulation strategies can be explored:

  • Salt Formation: Converting the compound into a salt can significantly improve its solubility and dissolution rate.[1]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can lead to enhanced dissolution.[1]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous form of the drug, thereby increasing its dissolution and bioavailability.[1]

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes can improve its aqueous solubility.[1]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized state in the GI tract.[2] For benzimidazole derivatives, supersaturable self-microemulsifying drug delivery systems (S-SMEDDS) have been shown to enhance oral absorption by maintaining the drug in a supersaturated state.[3]

Q4: How can I protect this compound from degradation in the stomach?

A4: To prevent degradation in the acidic environment of the stomach, consider developing an enteric-coated formulation. This approach involves coating the dosage form with a polymer that is insoluble at low pH but dissolves at the higher pH of the small intestine, thus releasing the drug at its primary site of absorption.[1]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause Troubleshooting Step
Poor Aqueous Solubility Review and optimize the formulation. Consider particle size reduction, salt formation, or formulating as a solid dispersion or with cyclodextrins to improve dissolution.[1]
Rapid First-Pass Metabolism Investigate the metabolic pathways. Co-administration with a known inhibitor of the relevant CYP450 enzymes in preclinical models can help assess the impact on bioavailability.[1] Structural modifications to block metabolic hotspots can also be considered.
Degradation in the GI Tract Assess the compound's stability at various pH levels that mimic the stomach and intestinal environments. An enteric coating for the formulation may be required.[1]
Efflux by Transporters Conduct in vitro permeability assays using Caco-2 cells to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Issue 2: Compound is Unstable in Solution During Formulation or Storage
Possible Cause Troubleshooting Step
Hydrolysis Determine the pH-rate profile to identify the pH of maximum stability. Formulate the compound in a buffer system that maintains this optimal pH.
Oxidation Protect the formulation from oxygen by packaging under an inert atmosphere (e.g., nitrogen). The addition of antioxidants to the formulation can also be beneficial.
Photodegradation Protect the compound from light by using amber-colored vials or other light-protective packaging. Conduct photostability studies to understand the extent of degradation upon light exposure.

Data on Stability of Structurally Related Benzimidazole Derivatives

Table 1: Metabolic Stability of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives in Human Liver Microsomes (HLM)

Compound% Remaining after 120 minMain Metabolic Pathway
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative90%Hydroxylation
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative89.13%Hydroxylation

Data from a study on 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives as GABA-A receptor modulators.[4]

Table 2: Solubility of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

CompoundThermodynamic Solubility in pH 7.4 Buffer (µg/mL)
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative50.00 ± 0.54
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative74.00 ± 0.81

Data from a study on 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives as GABA-A receptor modulators.[4]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Methodology:

  • Prepare supersaturated solutions of the compound in each buffer (pH 1.2, 6.8, and 7.4).

  • Equilibrate the solutions in a shaking incubator at 37°C for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the excess solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of this compound in plasma.

Materials:

  • This compound

  • Control plasma from the target species (e.g., rat, human)

  • Incubator at 37°C

  • Acetonitrile (ACN) for protein precipitation

  • LC-MS/MS system

Methodology:

  • Spike the compound into pre-warmed plasma at a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately stop the reaction by adding 3 volumes of ice-cold ACN to precipitate the plasma proteins.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of this compound to metabolism by liver enzymes.

Materials:

  • This compound

  • Liver microsomes from the target species

  • NADPH regenerating system (Cofactor solution)

  • Phosphate buffer (pH 7.4)

  • Incubator at 37°C

  • Acetonitrile (ACN)

  • LC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing the compound (1 µM) and liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Terminate the reaction by adding ice-cold ACN.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Metabolism Compound_Oral Oral Administration of This compound Stomach Stomach (Acidic pH) Compound_Oral->Stomach Intestine Small Intestine (Absorption Site) Stomach->Intestine Gastric Emptying Degradation Acid-Catalyzed Degradation Stomach->Degradation Dissolution Poor Dissolution (Low Solubility) Intestine->Dissolution Portal_Vein Portal Vein Intestine->Portal_Vein Absorption Liver Liver Portal_Vein->Liver Metabolism First-Pass Metabolism (CYP450) Liver->Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation

Caption: Potential pathways affecting the in vivo stability of this compound.

Caption: Experimental workflow for assessing the stability of a new chemical entity.

Caption: Decision tree for selecting a strategy to enhance in vivo stability.

References

Technical Support Center: Crystallization of 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 1H-Benzo[d]imidazole-2-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is not crystallizing from the solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent system. Here are several steps you can take:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal formation.

  • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Change the Solvent System: If the above methods fail, your chosen solvent may not be ideal. Consider a different solvent or a mixed solvent system. For instance, if your compound is highly soluble in a particular solvent, you can add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then cool the solution more slowly.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.

  • Change Solvents: The solubility characteristics of your compound in the chosen solvent may be promoting oiling out. Experiment with a different solvent in which the compound is less soluble at higher temperatures.

Q3: The crystals formed very rapidly and appear as a fine powder. Are these suitable?

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. Ideally, crystal growth should be a slow and controlled process. To slow down crystallization:

  • Increase Solvent Volume: Add a small amount of extra solvent to the hot solution before cooling. This will keep the compound in solution for a longer period during the cooling process, allowing for slower crystal growth.

  • Slower Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

A4: A low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always use a cold, fresh portion of the crystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on literature and the chemical structure (an aromatic amide), polar protic solvents are a good starting point. Methanol has been reported to be an effective solvent for the recrystallization of this compound.[1] Other potential solvents to screen include ethanol, isopropanol, and acetonitrile.[2]

Q2: How do I choose the best solvent for crystallization?

A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can perform a small-scale solvent screen by adding a small amount of your compound to a test tube and adding a few drops of the solvent. Observe the solubility at room temperature and then upon heating.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: How can I remove colored impurities during crystallization?

A4: If your product is discolored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Data Presentation

The following table provides an estimated solubility profile of this compound in common laboratory solvents. This data is intended as a guide for solvent selection and should be experimentally verified for your specific conditions.

SolventPolarity IndexBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling Point
Water10.2100Very LowLow
Methanol5.165LowHigh
Ethanol4.378LowModerate to High
Isopropanol3.982LowModerate
Acetonitrile5.882LowModerate
Acetone5.156LowModerate
Ethyl Acetate4.477Very LowLow to Moderate
Dichloromethane3.140Very LowLow
Toluene2.4111Very LowLow
Hexane0.169InsolubleInsoluble

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Addition of Solvent: Continue adding the solvent dropwise until all of the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better yield, you can subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Isolation and Drying: Follow steps 7-9 from Protocol 1.

Visualizations

TroubleshootingWorkflow Start Crystallization Problem NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut RapidCrystals Rapid Crystal Formation (Fine Powder) Start->RapidCrystals LowYield Low Yield Start->LowYield Sol1 Scratch Flask NoCrystals->Sol1 Induce Nucleation Sol2 Add Seed Crystal NoCrystals->Sol2 Induce Nucleation Sol3 Reduce Solvent Volume NoCrystals->Sol3 Increase Concentration Sol4 Reheat & Add More Solvent OilingOut->Sol4 Adjust Solubility Sol5 Cool Slowly OilingOut->Sol5 Control Cooling Rate RapidCrystals->Sol5 Control Cooling Rate Sol6 Increase Solvent Volume RapidCrystals->Sol6 Decrease Supersaturation LowYield->Sol3 Investigate Solvent Amount Sol7 Check for Premature Crystallization LowYield->Sol7 Review Procedure Sol8 Use Cold Washing Solvent LowYield->Sol8 Review Procedure

Caption: Troubleshooting workflow for common crystallization problems.

ExperimentalWorkflow Start Start: Crude This compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Cool Slow Cooling to Room Temperature Dissolve->Cool No Impurities Filter Hot Filtration (Optional) Charcoal->Filter Filter->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: General experimental workflow for crystallization.

References

Improving the selectivity of 1H-Benzo[d]imidazole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[d]imidazole-2-carboxamide derivatives. Our aim is to help you overcome common experimental challenges and improve the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to improve the target selectivity of this compound derivatives?

A1: Improving target selectivity is a critical aspect of drug design to minimize off-target effects and enhance therapeutic efficacy. Key strategies include:

  • Structural Modification and Structure-Activity Relationship (SAR) Studies: The position and nature of substituents on the benzimidazole ring significantly impact selectivity.[1][2][3] SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions are particularly influential.[2] For example, a carboxamide substitution at the C5 position of the benzimidazole scaffold has been shown to result in a high degree of selectivity for the CB2 receptor over the CB1 receptor.[1]

  • Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties to enhance target affinity and selectivity while potentially improving pharmacokinetic properties.[4][5][6] For instance, replacing a carboxamide group with a sulfamoyl group can produce comparable cannabinoid receptor agonists.[1]

  • Computational Modeling: In silico tools can be used to predict the binding of derivatives to the target and off-target proteins, guiding the rational design of more selective compounds.[4]

Q2: My synthesis of a 2-substituted benzimidazole derivative is resulting in a mixture of 1,2-disubstituted and 2-substituted products. How can I improve the selectivity for the desired 2-substituted product?

A2: This is a common challenge, particularly when using aldehydes in the condensation reaction with o-phenylenediamine.[7][8] To favor the formation of the 2-substituted product, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, so avoiding such catalysts or using milder conditions might favor the 2-substituted product.[7][8]

  • Reaction Conditions: Optimizing the reaction temperature and time can significantly influence the product distribution.[7] Running the reaction at a lower temperature may help to minimize the formation of the 1,2-disubstituted byproduct.[8]

  • Stoichiometry: Adjusting the molar ratio of the reactants (o-phenylenediamine to aldehyde) can also control the selectivity.[8]

Q3: I am observing low yields in my benzimidazole synthesis. What are the primary factors to investigate?

A3: Low yields are a frequent issue in the synthesis of benzimidazole derivatives. The first parameters to optimize are typically the catalyst, solvent, and reaction temperature.[7]

  • Catalyst and Solvent: The choice of catalyst and solvent system is critical. A solvent screen is recommended, as polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[7] Without a catalyst, conversion rates can be low and reaction times much longer.[7]

  • Temperature and Time: Optimizing the reaction temperature and monitoring the reaction over time will help identify the optimal duration for maximum yield.[7]

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as the o-phenylenediamine and the carboxylic acid or aldehyde, as impurities can interfere with the reaction.[7]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor Selectivity (Off-target activity) - Inappropriate substitutions on the benzimidazole core.- Unfavorable physicochemical properties.- Perform SAR studies by synthesizing a library of analogues with diverse substitutions at N1, C2, C5, and C6 positions.[2]- Employ bioisosteric replacement strategies to modulate target binding and pharmacokinetic profiles.[4][5]- Use computational docking to predict binding modes and guide rational design.
Low or No Product Yield - Inactive or insufficient catalyst.- Suboptimal solvent.- Inappropriate reaction temperature or time.- Poor quality of starting materials.- Increase catalyst loading or screen different catalysts (e.g., p-TsOH, NH₄Cl, metal-based catalysts).[7]- Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[7]- Optimize reaction temperature and monitor progress using TLC to determine the optimal reaction time.[7]- Verify the purity of starting materials.[7]
Formation of Impurities - Side reactions due to harsh reaction conditions.- Presence of colored impurities.- Use milder reaction conditions (e.g., lower temperature).- Employ purification techniques such as recrystallization or column chromatography.[7][9][10]
Difficulty in Product Purification - Similar polarity of the product and byproducts.- Difficulty in separating the product from the catalyst.- Optimize the mobile phase for column chromatography.- Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles).[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 1H-Benzo[d]imidazole derivatives, highlighting their activity and selectivity.

Table 1: Cannabinoid Receptor Binding Affinity and Selectivity

Compound DescriptionTargetKᵢ (nM)SelectivityReference
5-carboxamide benzimidazole derivativeHuman CB1 Receptor3170970-fold for CB2[1]
Human CB2 Receptor3.3[1]

Table 2: 5-HT₄ Receptor Affinity and Activity

Compound SeriesTargetKᵢ (nM)ActivitypKₑReference
Ethyl/Cyclopropyl 3-substituted benzimidazole5-HT₄ Receptor6.7 - 75.4Antagonist6.19 - 7.73[11][12]
Isopropyl 3-substituted benzimidazole5-HT₄ Receptor≥ 38.9Partial Agonist-[11][12]

Table 3: Anticancer Activity (50% Growth Inhibition, GI₅₀)

CompoundCell LinesGI₅₀ (µM)Reference
11a, 12a, 12bPanel of 60 human cancer cell lines0.16 - 3.6[9][10][13]

Table 4: Casein Kinase 1 (CK1) Inhibition

CompoundTargetIC₅₀ (µM)Reference
5CK1δ0.040[14][15]
CK1ε0.199[14][15]
6CK1δ0.042[14][15]
CK1ε0.0326[14][15]

Table 5: Fatty Acid Synthase (FASN) Inhibition

CompoundTargetIC₅₀ (µM)Reference
CTL-06FASN3 ± 0.25[16]
CTL-12FASN2.5 ± 0.25[16]
Orlistat (control)FASN13.5 ± 1.0[16]

Experimental Protocols

General Synthesis of 2-Aryl-1H-benzo[d]imidazole Derivatives

This protocol is a general procedure for the condensation of an o-phenylenediamine with a substituted benzaldehyde.

  • Materials: o-phenylenediamine, substituted benzaldehyde, catalyst (e.g., 10 wt% MgO@DFNS), solvent (e.g., Ethanol).[7]

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired benzaldehyde (1.2 mmol), and the catalyst in ethanol (10 mL).[7]

    • Stir the mixture at room temperature for a specified time (e.g., 4 hours).[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Upon completion, if using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst. The catalyst can often be washed, dried, and reused.[7]

    • Evaporate the solvent from the filtrate to obtain the crude product.[7]

    • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-substituted benzimidazole.[7]

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

This protocol outlines a method to determine the binding affinity of compounds for the 5-HT₄ receptor.

  • Materials: Rat brain cortex membranes, [³H]GR113808 (radioligand), test compounds, incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation cocktail.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a reaction tube, mix the rat brain cortex membranes, [³H]GR113808, and the test compound or vehicle.

    • Incubate the mixture (e.g., at 25°C for 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the inhibition of radioligand binding by the test compounds and determine the Kᵢ values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Analysis cluster_optimization Lead Optimization start Starting Materials (o-phenylenediamine, aldehyde) reaction Condensation Reaction (Catalyst, Solvent, Temp.) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification product Pure Derivative purification->product assay Biological Assays (e.g., Binding, Enzyme Inhibition) product->assay data Data Analysis (IC50, Ki, Selectivity) assay->data sar SAR Analysis data->sar design Rational Design of New Derivatives sar->design feedback Feedback Loop design->feedback feedback->start

Caption: Experimental workflow for synthesis and optimization.

selectivity_improvement cluster_strategies Strategies for Improving Selectivity start Initial Lead Compound (this compound) sar Structure-Activity Relationship (SAR) - Modify substituents at N1, C2, C5, C6 start->sar bioisosterism Bioisosteric Replacement - Replace functional groups (e.g., -CONH2 with -SO2NH2) start->bioisosterism computational Computational Modeling - In silico docking and screening start->computational result Optimized Derivative with Improved Selectivity sar->result bioisosterism->result computational->result

Caption: Strategies for improving selectivity of derivatives.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Novel 1H-Benzo[d]imidazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a series of novel 1H-Benzo[d]imidazole-2-carboxamide (BBZ) derivatives, focusing on their potential as anticancer agents. The information presented is compiled from recent studies and is intended to aid in the evaluation and selection of promising compounds for further drug development. Experimental data, detailed protocols, and visual representations of mechanisms and workflows are included to facilitate a comprehensive understanding.

Introduction to 1H-Benzo[d]imidazole Derivatives

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a constituent of various pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] This guide focuses on a specific class of these compounds, 1H-Benzo[d]imidazole-2-carboxamides, which have emerged as promising candidates for anticancer therapy. Recent research has highlighted their ability to interact with DNA and inhibit key cellular enzymes involved in cancer cell proliferation.[6][7]

Comparative Anticancer Activity

A recent study by Pandey et al. (2022) synthesized and evaluated a series of novel 1H-benzo[d]imidazoles (BBZs) for their anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[6][7] The most potent compounds from this series, 11a , 12a , and 12b , exhibited significant growth inhibition (GI50) in the micromolar to sub-micromolar range.[6][8]

Quantitative Data Summary

The following table summarizes the mean GI50 values and the GI50 values against specific cancer cell lines for the most active compounds identified in the study. Lower GI50 values indicate higher potency.

CompoundMean GI50 (µM)Leukemia (CCRF-CEM) GI50 (µM)Non-Small Cell Lung Cancer (HOP-92) GI50 (µM)Colon Cancer (HCT-116) GI50 (µM)CNS Cancer (SF-295) GI50 (µM)Melanoma (UACC-62) GI50 (µM)Ovarian Cancer (OVCAR-3) GI50 (µM)Renal Cancer (786-0) GI50 (µM)Prostate Cancer (PC-3) GI50 (µM)Breast Cancer (MCF7) GI50 (µM)
11a 1.631.431.191.161.981.331.571.501.481.25
12a 1.841.701.551.602.531.651.931.831.801.58
12b 0.990.880.750.781.290.831.000.950.930.79

Data extracted from Pandey et al. (2022).[6][7]

Among the evaluated compounds, 12b demonstrated the most potent and broad-spectrum anticancer activity, with a mean GI50 of 0.99 µM across the 60 cell lines.[6]

Mechanism of Action: Targeting Human Topoisomerase I

Further investigations into the mechanism of action revealed that these this compound derivatives likely exert their anticancer effects by targeting human topoisomerase I (Hu Topo I).[6][7] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death.

Compound 12b was found to inhibit the relaxation of DNA by Hu Topo I with an IC50 of 16 µM.[6] This inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, which in turn activates cell cycle checkpoints.

Flow cytometry analysis confirmed that compounds 11a , 12a , and 12b induce a prominent cell cycle arrest at the G2/M phase.[6] This arrest is a cellular response to DNA damage, preventing cells with compromised DNA from proceeding through mitosis.

G Signaling Pathway of this compound Derivatives cluster_drug Drug Action cluster_cellular Cellular Response BBZ 1H-Benzo[d]imidazole- 2-carboxamide Derivative (e.g., 12b) TopoI Human Topoisomerase I BBZ->TopoI Inhibition DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Leads to Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Results in

Caption: Proposed mechanism of anticancer action.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the this compound derivatives was evaluated using the NCI-60 screen, a well-established drug discovery tool.

G NCI-60 Screening Workflow Start Start Prepare_Compounds Prepare Stock Solutions of BBZ Derivatives Start->Prepare_Compounds Cell_Plating Plate 60 Different Human Cancer Cell Lines Prepare_Compounds->Cell_Plating Compound_Addition Add BBZ Derivatives at Various Concentrations Cell_Plating->Compound_Addition Incubation Incubate for 48 hours Compound_Addition->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay to Determine Cell Proliferation Incubation->SRB_Assay Data_Analysis Analyze Data to Calculate GI50 Values SRB_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for NCI-60 cell line screening.

Methodology:

  • Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates.

  • Compound Addition: After a 24-hour incubation period, the synthesized compounds are added to the wells at five different concentrations (typically 10-fold dilutions).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine the effect of the compounds on cell growth. The SRB protein stain binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the cell number.

  • Data Analysis: The optical density of the stained cells is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated for each compound against each cell line.

Human Topoisomerase I DNA Relaxation Assay

Methodology:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound (or vehicle control) in an appropriate buffer is prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective GI50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives 11a , 12a , and particularly 12b , have demonstrated significant in vitro anticancer activity across a broad range of human cancer cell lines.[6][7] Their mechanism of action, involving the inhibition of human topoisomerase I and subsequent induction of G2/M cell cycle arrest, provides a solid rationale for their observed cytotoxicity.[6] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing this class of compounds towards clinical application. Further optimization of these lead compounds could result in the development of more potent and selective anticancer drugs.

References

Structure-activity relationship (SAR) studies of 1H-Benzo[d]imidazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Benzo[d]imidazole-2-carboxamides

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Benzo[d]imidazole-2-carboxamides, focusing on their anticancer and antimicrobial activities. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the key structural features influencing the biological potency of this important class of compounds.

Anticancer Activity

1H-Benzo[d]imidazole-2-carboxamides have emerged as a promising scaffold in the development of novel anticancer agents.[1] SAR studies have revealed that modifications at the N-1 and C-2 positions of the benzimidazole ring, as well as on the carboxamide moiety, significantly impact their cytotoxic and enzyme inhibitory activities.[2]

SAR Summary for Anticancer Activity

Key structural modifications influencing the anticancer activity of 1H-Benzo[d]imidazole-2-carboxamides include:

  • Substituents on the N-1 position of the benzimidazole ring: The introduction of various substituents at the N-1 position has been explored to enhance anticancer potency. For instance, the presence of an isobutyl side chain at the N-1 position has shown strong activity against certain cancer cell lines.[3]

  • Substituents on the phenyl ring of the carboxamide moiety: The nature and position of substituents on the phenyl ring attached to the carboxamide group play a crucial role. Methoxy groups, for example, have been shown to influence activity, with trimethoxy-substituted compounds demonstrating potent cytotoxicity against HCT116 and H460 cancer cells.[3]

  • Linker between the benzimidazole core and other moieties: In derivatives where the carboxamide is further functionalized, the length and nature of the linker can be critical. For example, in certain series, an ethyl linker between two carboxamide groups was found to be optimal for activity.[4]

  • Targeting Human Topoisomerase I: Some 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I.[2] The binding affinity and inhibitory activity are influenced by functional groups on the phenyl ring and the length of the alkyl chain at a linked piperazine moiety.[2][5]

Table 1: Anticancer Activity of Selected 1H-Benzo[d]imidazole-2-carboxamides
Compound IDN-1 SubstituentPhenyl Ring Substituent (on carboxamide)Target Cell LineIC50 (µM)Reference
40 IsobutylUnsubstitutedHCT116~0.6[3]
H4600.4[3]
43 IsobutylTrimethoxyHCT116~0.6[3]
H4602.5[3]
11a Varied (linked to piperazine)TrifluoromethylPanel of 60 cancer cell lines0.16 - 3.6[2]
12a Varied (linked to piperazine)DimethoxyPanel of 60 cancer cell lines0.16 - 3.6[2]
12b Varied (linked to piperazine)DiethoxyPanel of 60 cancer cell lines0.16 - 3.6[2]

Antimicrobial Activity

The 1H-Benzo[d]imidazole-2-carboxamide scaffold has also been extensively investigated for its antimicrobial properties, showing activity against a range of bacteria and fungi.[6][7] Modifications to the core structure have led to the identification of potent antimicrobial agents.

SAR Summary for Antimicrobial Activity

Key structural features governing the antimicrobial activity of these compounds include:

  • Substituents at the C-2 position: The nature of the substituent at the C-2 position of the benzimidazole ring is a key determinant of antimicrobial activity. For instance, linking the carboxamide to other heterocyclic rings like oxadiazole has been shown to enhance activity.[6]

  • Substituents on the benzimidazole ring: Halogen substituents on the benzimidazole ring, particularly at the 5-position, have been associated with potent broad-spectrum antimicrobial activity.[8]

  • Amide and Sulfonamide Derivatives: The incorporation of aryl sulfonamide and amide moieties at the 2-position of the 1H-benzo[d]imidazole has yielded compounds with moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9]

Table 2: Antimicrobial Activity of Selected 1H-Benzo[d]imidazole Derivatives
Compound ClassKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
2-substituted-1H-benzimidazolesOxadiazole at C-2S. aureus2 - 4[6]
B. subtilis4 - 8[6]
C. albicans-[6]
Benzo[d]imidazole-2-carboxamidesVaried (27 compounds)M. tuberculosis H37Rv0.78 - 6.25[10]
N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl) derivativesAryl sulfonamides and amidesS. aureus ATCC 653810 - 20[9]
E. coli ATCC 873910 - 20[9]
C. albicans ATCC 1023110 - 20[9]
A. niger ATCC 627510 - 20[9]
5-halobenzimidazole derivativesHalo substituents at C-5MRSA strainsComparable to Ciprofloxacin[8]
Fungal strainsPotent fungicidal activity[8]

Experimental Protocols

Anticancer Activity Assays
  • Cell Lines and Culture: Human colorectal carcinoma (HCT116) and human non-small cell lung carcinoma (H460) cell lines are commonly used. Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cytotoxicity:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing
  • Bacterial and Fungal Strains: Common strains used include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis & Optimization cluster_advanced Advanced Studies start Scaffold Selection (this compound) design Design of Analogs (Substituent Variation) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->design Feedback Loop in_vivo In Vivo Studies lead_opt->in_vivo admet ADMET Profiling in_vivo->admet

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_pathway Simplified Apoptosis Pathway Drug 1H-Benzo[d]imidazole- 2-carboxamide Derivative Topo Topoisomerase I Drug->Topo Inhibition DNA_Damage DNA Strand Breaks Topo->DNA_Damage leads to CellCycle G2/M Cell Cycle Arrest DNA_Damage->CellCycle induces Apoptosis Apoptosis CellCycle->Apoptosis promotes

Caption: Proposed mechanism of action for anticancer derivatives.

References

A Comparative Guide to the Validation of 1H-Benzo[d]imidazole-2-carboxamide Analogs as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for the validation of novel benzimidazole carboxamide-based compounds as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The performance of a representative compound from this class is compared with established, FDA-approved PARP-1 inhibitors, Olaparib and Talazoparib. Detailed experimental protocols and workflows are provided to assist researchers in the screening and validation process.

Comparative Performance of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] PARP-1, the most abundant member, is activated by DNA damage and plays a key role in the base excision repair (BER) of single-strand DNA breaks.[2] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3]

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below compares the in vitro PARP-1 enzymatic inhibitory activities of a representative 1H-benzo[d]imidazole-4-carboxamide analog against the well-characterized inhibitors Olaparib and Talazoparib.

Table 1: Comparison of PARP-1 Inhibitor Potency

Compound Chemical Class PARP-1 IC50 (in vitro)
Benzimidazole Carboxamide Analog (6b) 1H-Benzo[d]imidazole-4-carboxamide 8.65 nM[4]
Olaparib (AZD2281) Phthalazinone Carboxamide 5 nM[5][6]

| Talazoparib (BMN-673) | Fluorinated Benzoic Acid Derivative | 0.57 nM[7][8][9] |

Note: Data for the Benzimidazole Carboxamide Analog is based on compound 6b as reported in the literature, serving as a representative for this chemical class due to the lack of specific public data for the unsubstituted 1H-Benzo[d]imidazole-2-carboxamide.

Talazoparib is the most potent of the three inhibitors in enzymatic assays, followed by Olaparib and the representative benzimidazole carboxamide analog.[4][5][6][7][8][9] While the selected analog shows slightly lower potency than Olaparib, its single-digit nanomolar activity confirms it as a highly potent PARP-1 inhibitor worthy of further investigation.[4]

PARP-1 Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break (SSB) repair pathway and the mechanism of action for PARP inhibitors.

PARP_Signaling_Pathway PARP-1 Signaling and Inhibition Pathway cluster_pathway Cellular Process cluster_inhibition Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Catalyzes Trapping PARP-1 Trapped on DNA PARP1->Trapping NAD NAD+ NAD->PARP1 Substrate Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PAR->Repair_Complex Recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor PARP-1 Inhibitor (e.g., Benzimidazole Carboxamide) Inhibitor->PARP1 Binds & Inhibits Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB DNA Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

PARP-1 pathway and inhibitor mechanism of action.

Upon detecting a single-strand break, PARP-1 binds to the damaged DNA. This binding activates its catalytic domain, which utilizes NAD+ as a substrate to synthesize PAR chains on itself and other nuclear proteins.[10] These negatively charged PAR chains act as a scaffold to recruit the machinery needed for DNA repair. PARP inhibitors block the catalytic activity of PARP-1, preventing the synthesis of PAR and subsequent recruitment of repair proteins. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately causing cell death, particularly in cancer cells with homologous recombination (HR) deficiencies.[1]

Experimental Protocols

Validating a novel compound requires robust and reproducible experimental procedures. Below are detailed protocols for an in vitro enzymatic assay to determine PARP-1 inhibitory activity and a cell-based assay to assess the compound's effect on cell viability.

This protocol is adapted from established chemiluminescent assays and measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.[10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates (white, opaque)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compound (this compound analog) and Positive Control (e.g., Olaparib) dissolved in 100% DMSO

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: If not pre-blocked, add 200 µL of Blocking Buffer to each well of the histone-coated plate. Incubate for 90 minutes at room temperature. Wash the plate 3 times with 200 µL/well of Wash Buffer.[10]

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.[11] Add 2.5 µL of each dilution to the designated wells. Add 2.5 µL of Assay Buffer with the corresponding DMSO concentration to "No Inhibitor" (positive activity) and "Blank" (background) control wells.

  • Reaction Initiation: Prepare a Master Mix containing PARP-1 enzyme, activated DNA, and Biotinylated NAD+ in Assay Buffer. Add 12.5 µL of the Master Mix to all wells except the "Blank" wells. Add 12.5 µL of Assay Buffer without enzyme to the "Blank" wells.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Detection:

    • Wash the plate 4 times with Wash Buffer to stop the reaction and remove unbound reagents.

    • Prepare a 1:500 dilution of Streptavidin-HRP in Blocking Buffer. Add 50 µL to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[10]

    • Wash the plate 4 times with Wash Buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 50 µL to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13]

Materials:

  • Cancer cell line (e.g., BRCA-deficient HCC1937 or CAPAN-1)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates (clear)

  • Test Compound and Positive Control (e.g., Olaparib)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization Solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[12]

  • Multichannel pipette and sterile tips

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

General Experimental Workflow for Inhibitor Validation

The process of validating a new PARP-1 inhibitor follows a logical progression from initial concept to cellular confirmation. The workflow diagram below outlines these critical steps.

Experimental_Workflow Workflow for PARP-1 Inhibitor Validation A Step 1: Design & Synthesis of Benzimidazole Carboxamide Analogs B Step 2: In Vitro Enzymatic Screening (PARP-1 Inhibition Assay) A->B C Determine IC50 Values B->C D Step 3: Cell-Based Assays (e.g., MTT Assay on Cancer Cell Lines) C->D Potent compounds advance E Determine Cellular Potency (GI50/IC50) D->E F Step 4: Selectivity Profiling (Test against other PARP isoforms or kinases) E->F Active compounds advance G Step 5: Mechanism of Action Studies (e.g., PARylation in cells, DNA damage markers) F->G H Validated Lead Compound G->H

A generalized workflow for the validation of a novel PARP-1 inhibitor.

The validation process begins with the rational design and chemical synthesis of the target compounds. These compounds are then subjected to in vitro enzymatic screening to directly measure their inhibitory activity against the PARP-1 enzyme and determine their IC50 values. Promising candidates are advanced to cell-based assays using relevant cancer cell lines (preferably those with known DNA repair defects) to assess their potency in a biological context. Further studies can confirm the mechanism of action and evaluate the compound's selectivity before it is declared a validated lead for further preclinical development.

References

A Comparative Analysis of the Antimicrobial Potential of the 1H-Benzo[d]imidazole-2-carboxamide Scaffold Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial performance of derivatives of the 1H-Benzo[d]imidazole-2-carboxamide scaffold against a panel of established antibiotics, supported by experimental data from peer-reviewed studies.

Antimicrobial Performance: A Quantitative Comparison

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The following tables summarize the MIC values of representative benzimidazole derivatives against various bacterial and fungal strains, juxtaposed with the performance of commonly used antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Benzimidazole Derivative 1 2>128>128[2]
Benzimidazole Derivative 2 1632>128[6]
Benzimidazole Derivative 3 81632[6]
Ciprofloxacin ≤1≤1≤1[2]
Ampicillin 24>128[2]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/AntifungalCandida albicansAspergillus nigerReference
Benzimidazole Derivative 4 6.2512.5[2]
Benzimidazole Derivative 5 1020[7]
Fluconazole 6.25-[2]
Ketoconazole --[8]

Note: The specific structures of the numbered benzimidazole derivatives can be found in the cited literature. The presented data is a selection from various studies to illustrate the potential of the benzimidazole scaffold.

Mechanism of Action: A Look into a Potential Pathway

While the exact mechanism of action can vary between derivatives, some studies suggest that benzimidazole compounds exert their antimicrobial effects by targeting essential bacterial enzymes. One proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, transcription, and repair.[6] Another potential target is dihydrofolate reductase, an enzyme involved in folic acid synthesis, which is vital for bacterial survival.[9]

Below is a diagram illustrating a hypothetical signaling pathway for the inhibition of DNA gyrase by a benzimidazole-2-carboxamide derivative.

G cluster_bacterium Bacterial Cell Benzimidazole Benzimidazole-2-carboxamide Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Benzimidazole->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1: Proposed mechanism of action via DNA gyrase inhibition.

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) test and the Zone of Inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][5]

a. Preparation of Materials:

  • Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 is often used for fungi.[10][11]

  • Antimicrobial Agent: A stock solution of the benzimidazole derivative or control antibiotic is prepared in a suitable solvent (e.g., DMSO).[4]

  • Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

b. Experimental Workflow:

The following diagram outlines the workflow for the broth microdilution MIC assay.

G cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well plate. B Inoculate each well with a standardized suspension of the microorganism. A->B C Incubate the plate at an optimal temperature and duration (e.g., 35°C for 16-20 hours). B->C D Visually inspect the wells for turbidity (bacterial growth). C->D E The MIC is the lowest concentration in a well with no visible growth. D->E

Figure 2: Workflow for MIC determination by broth microdilution.
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)

This qualitative test assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the clear zone around a disk impregnated with the agent.[13][14][15]

a. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates are standard for this assay.[13]

  • Antimicrobial Disks: Sterile paper disks are impregnated with a known concentration of the benzimidazole derivative or control antibiotic.

  • Inoculum: A standardized suspension of the test microorganism is used to create a uniform lawn on the agar plate.

b. Experimental Procedure:

  • A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of an MHA plate.[13][16]

  • The antimicrobial-impregnated disks are placed on the surface of the agar using sterile forceps.[16]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13][14]

  • After incubation, the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) is measured in millimeters.[13][16] A larger zone of inhibition generally indicates greater antimicrobial activity.[13]

Conclusion

The this compound scaffold represents a promising area for the development of new antimicrobial agents. As demonstrated by the comparative data, certain derivatives exhibit potent activity against both Gram-positive bacteria and fungi, with some showing efficacy comparable to or exceeding that of established antibiotics.[17] Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential and address the growing threat of antimicrobial resistance.

References

Comparative In Vivo Efficacy Analysis: 1H-Benzo[d]imidazole-2-carboxamide Derivatives versus Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical in vivo efficacy of a novel class of Poly (ADP-ribose) polymerase (PARP) inhibitors, 1H-Benzo[d]imidazole-2-carboxamide derivatives, against the established standard of care, Olaparib. This analysis is based on experimental data from separate preclinical studies and is intended to highlight the potential of this emerging class of compounds in the context of targeted cancer therapy.

The central mechanism of action for both the novel derivatives and Olaparib is the inhibition of PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs). In cancers with underlying DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of SSBs, which are converted to lethal double-strand breaks during replication, ultimately resulting in cancer cell death through a process known as synthetic lethality.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of representative this compound derivatives compared to the standard of care, Olaparib.

Table 1: In Vitro PARP-1 Inhibitory Activity and Cellular Potency

CompoundTargetIC₅₀ (nM)Cell Line (BRCA status)Cellular IC₅₀ (µM)
Olaparib PARP-11.8 - 5MDA-MB-436 (BRCA1 mutant)23.89 ± 3.81
Benzimidazole Derivative 10a PARP-1Potent (exact value not specified)MX-1 (BRCA status not specified)Strong potentiation of TMZ
Benzimidazole Derivative 14p PARP-123MDA-MB-436 (BRCA1 mutant)43.56 ± 0.69
Benzimidazole Derivative 6b PARP-18.65MDA-MB-436 (BRCA1 mutant)>50
Benzimidazole Derivative 6m PARP-1>500MDA-MB-436 (BRCA1 mutant)25.36 ± 6.06

Note: Data is compiled from multiple sources. Direct comparison of cellular IC₅₀ may be influenced by different experimental conditions.

Table 2: Comparative In Vivo Anti-Tumor Efficacy

CompoundCancer ModelDosing & AdministrationTreatment DurationOutcome
This compound Derivative 10a (+ TMZ) MX-1 Human Breast Cancer XenograftNot specifiedNot specifiedStrong potentiation of TMZ's anti-tumor activity
Olaparib BRCA2-mutated Ovarian Cancer Patient-Derived Xenograft100 mg/kg, oral gavage, daily28 daysSignificant tumor growth inhibition

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

Protocol 1: In Vivo Anti-Tumor Efficacy of a 2-Substituted 1H-Benzo[d]imidazole-4-carboxamide Derivative (Compound 10a)

  • Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Tumor Implantation: Human breast adenocarcinoma MX-1 cells were implanted subcutaneously into the right flank of each mouse. Tumor growth was monitored, and animals were randomized into treatment groups when tumors reached a palpable size.

  • Treatment Groups:

    • Vehicle control

    • Temozolomide (TMZ) alone

    • Compound 10a alone

    • Compound 10a in combination with TMZ

  • Drug Administration: The specific doses, routes of administration, and treatment schedule for compound 10a and TMZ were not detailed in the available literature but were sufficient to demonstrate a potentiation effect.

  • Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. The primary endpoint was the inhibition of tumor growth in the combination treatment group compared to the single-agent and vehicle control groups. At the end of the study, tumors were excised and weighed.

Protocol 2: In Vivo Efficacy of Olaparib in a BRCA2-Mutated Patient-Derived Ovarian Cancer Xenograft Model

  • Animal Model: Female NOD/SCID mice.

  • Tumor Implantation: A patient-derived high-grade serous ovarian carcinoma with a known BRCA2 germline mutation was surgically implanted subcutaneously into the flank of the mice.

  • Treatment Groups:

    • Vehicle control

    • Olaparib (100 mg/kg)

    • Carboplatin

    • Olaparib + Carboplatin

  • Drug Administration: Olaparib was administered daily via oral gavage. Carboplatin was administered intraperitoneally.

  • Efficacy Evaluation: Tumor growth was monitored by caliper measurements twice weekly. Mice were treated for 28 days. The primary efficacy endpoint was the difference in tumor volume between the treatment and control groups. Immunohistochemical analysis of tumors for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) was also performed.[1][2][3]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA repair and a general workflow for evaluating novel PARP inhibitors.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP Trapped PARP-1 on DNA PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB if unrepaired Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in BRCA-deficient cells PARP_Inhibitor PARP Inhibitor (Benzimidazole or Olaparib) PARP_Inhibitor->PARP1 inhibits & traps Trapped_PARP->DSB leads to

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Efficacy Enzyme_Assay PARP-1 Enzyme Inhibition Assay (IC50) Cell_Assay Cell Proliferation Assay (BRCA-mutant vs. wild-type) Enzyme_Assay->Cell_Assay Lead Compound Selection Xenograft Establish Xenograft Tumor Model Cell_Assay->Xenograft Promising Candidates Treatment Administer Drug vs. Standard of Care Xenograft->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Analysis Endpoint Analysis (Tumor Volume, IHC) Monitoring->Analysis

Caption: A typical experimental workflow for evaluating novel PARP inhibitors.

References

Cross-Validation of 1H-Benzo[d]imidazole-2-carboxamide's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, among which the 1H-Benzo[d]imidazole scaffold has emerged as a privileged structure. This guide provides a comparative analysis of the anticancer effects of 1H-Benzo[d]imidazole-2-carboxamide and its derivatives across various cancer models, presenting supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.

Comparative Efficacy in Cancer Cell Lines

Derivatives of 1H-Benzo[d]imidazole-carboxamide have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, offering a quantitative comparison of their potency.

Table 1: Cytotoxicity (IC50/GI50 in µM) of 1H-Benzo[d]imidazole-carboxamide Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Mechanism of Action
CTL-06 HCT-116 (Colon)3 ± 0.25Orlistat13.5 ± 1.0FASN Inhibition, Apoptosis, Cell Cycle Arrest[1][2]
CTL-12 HCT-116 (Colon)2.5 ± 0.25Orlistat13.5 ± 1.0FASN Inhibition, Apoptosis, Cell Cycle Arrest[1][2]
Compound 12b NCI-60 Panel0.16 - 3.6CamptothecinComparableTopoisomerase I Inhibition, G2/M Arrest[3][4][5][6]
Compound 10a MX-1 (Breast)Potentiates TMZTemozolomide (TMZ)-PARP-1 Inhibition[7]
Compound 11e MX-1 (Breast)Potentiates TMZTemozolomide (TMZ)-PARP-1 Inhibition[7]
Compound 7b MCF-7 (Breast)0.018 ± 0.0039Etoposide-Not Specified
Compound 7b A549 (Lung)0.011 ± 0.0019Etoposide-Not Specified
Compound 3h A549, MCF7, MDA-MB-231, HCT116PotentCisplatinSurpassedNot Specified[8]
Compound 6i HepG2, HCT-116, MCF-77.82 - 10.21Sorafenib, Doxorubicin, Sunitinib4.17 - 24.06Multi-kinase Inhibition, Apoptosis, G1 Arrest[9]

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is attributed to their ability to modulate multiple cellular pathways crucial for cancer cell survival and proliferation.

Inhibition of Fatty Acid Synthase (FASN)

Several derivatives, such as CTL-06 and CTL-12, have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for their rapid growth.[1][2] Inhibition of FASN leads to the induction of apoptosis and cell cycle arrest.

FASN_Inhibition_Pathway Benzimidazole-carboxamide Benzimidazole-carboxamide FASN FASN Benzimidazole-carboxamide->FASN Inhibits Palmitate Palmitate FASN->Palmitate Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Cell Proliferation Cell Proliferation Palmitate->Cell Proliferation Promotes

FASN Inhibition Pathway
Induction of Apoptosis

A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, such as caspase-9.[1][2]

Apoptosis_Induction_Pathway Benzimidazole-carboxamide Benzimidazole-carboxamide Bax Bax Benzimidazole-carboxamide->Bax Upregulates Bcl-xL Bcl-xL Benzimidazole-carboxamide->Bcl-xL Downregulates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Bax->Mitochondria Bcl-xL->Mitochondria Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Induction Pathway
Cell Cycle Arrest

Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some compounds induce arrest at the G2/M phase, while others cause arrest in the Sub-G1 or S phase.[1][2][3][4][5][6]

Cell_Cycle_Arrest_Workflow cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Benzimidazole-carboxamide Benzimidazole-carboxamide G2/M Arrest G2/M Arrest Benzimidazole-carboxamide->G2/M Arrest G2/M Arrest->G2 G2/M Arrest->M

Cell Cycle Arrest at G2/M Phase

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experimental assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., FASN, Bax, Bcl-xL, Caspase-9), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes like FASN and topoisomerase I, and the induction of apoptosis and cell cycle arrest. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this important class of compounds. The visualization of the signaling pathways aims to provide a clearer understanding of their molecular mechanisms, paving the way for the design of more potent and selective anticancer therapeutics.

References

Benchmarking the Kinase Inhibitory Profile of Novel Benzimidazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profiles of recently developed benzimidazole-2-carboxamide derivatives, with a primary focus on their activity against Casein Kinase 1 (CK1). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as selective kinase inhibitors. The data is compiled from recent peer-reviewed studies and is presented with detailed experimental protocols and visual aids to facilitate understanding and further research.

Quantitative Inhibitory Activity

The inhibitory potential of novel benzimidazole-2-carboxamides has been evaluated against key kinase targets, particularly the delta (δ) and epsilon (ε) isoforms of Casein Kinase 1. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below for the most promising compounds identified in recent literature.

Table 1: Inhibitory Activity (IC50) of Novel Benzimidazole-2-carboxamides against CK1δ and CK1ε

Compound IDModification on Benzimidazole RingTarget KinaseIC50 (µM)
Series A
185-NO2CK1δ0.12
235-CNCK1δ0.0986
155-ClCK1δ0.485
145-MeCK1δ1.64
165-CF3CK1δ1.74
194-NO2CK1δ1.22
175-OMeCK1δ6.27
Series B
56-(trifluoromethyl)CK1δ0.040
56-(trifluoromethyl)CK1ε0.199
66-fluoroCK1δ0.042
66-fluoroCK1ε0.0326

Data for Series A is derived from studies on 2-amidobenzimidazole derivatives.[1] Data for Series B is from research on 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives.[2]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the benzimidazole-2-carboxamide derivatives and the subsequent kinase inhibition assays.

General Synthesis of Benzimidazole-2-carboxamides

The synthesis of the benzimidazole-2-carboxamide scaffold typically involves a multi-step process. A general workflow is outlined below:

  • Formation of the Benzimidazole Ring: This is often achieved by the cyclization of a corresponding 1,2-phenylenediamine with cyanogen bromide.[1]

  • Coupling Reaction: The synthesized benzimidazole-2-amine is then coupled with a carboxylic acid derivative. For instance, derivatives can be prepared by reacting the amine with an appropriate acid chloride or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in a solvent like anhydrous dimethylformamide (DMF).[1]

For specific derivatives, such as the 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides, the synthesis involves reacting a 2-(substituted-benzamido)thiazole-4-carboxylic acid with a 1H-benzo[d]imidazol-2-amine in the presence of a coupling agent like HBTU and a base such as N,N-diisopropylethylamine (DIPEA).[2]

Kinase Inhibitory Assay Protocol

The inhibitory activity of the synthesized compounds against target kinases is commonly determined using a luminescent kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay. This method measures the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.

Key Steps:

  • Kinase Reaction: The kinase (e.g., truncated CK1δ) is incubated with the substrate and ATP in a reaction buffer. The test compounds are added at varying concentrations.

  • Luminescent Detection: After the kinase reaction, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin.

  • Signal Measurement: The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, producing a luminescent signal that is inversely proportional to the kinase activity. The signal is measured using a luminometer.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for inhibitor profiling and the key signaling pathways in which the targeted kinases, CK1δ and CK1ε, are involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Kinase Inhibition Assay start Starting Materials (e.g., Phenylenediamines, Carboxylic Acids) cyclization Benzimidazole Ring Formation start->cyclization coupling Amide Coupling cyclization->coupling purification Purification & Characterization coupling->purification kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) purification->kinase_reaction luminescence Luminescent Detection (Kinase-Glo®) kinase_reaction->luminescence data_analysis Data Analysis (IC50 Determination) luminescence->data_analysis

General workflow for synthesis and kinase inhibitory profiling.

Role of CK1δ/ε in the canonical Wnt signaling pathway.

circadian_rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK-BMAL1 Complex Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription Per_Cry_mRNA Per & Cry mRNA Per_Cry_Genes->Per_Cry_mRNA PER_CRY_Proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Proteins Phosphorylation PER_CRY_P Phosphorylated PER & CRY PER_CRY_P->CLOCK_BMAL1 Inhibition Proteasome Proteasome PER_CRY_P->Proteasome Degradation

References

Comparative Docking Analysis of 1H-Benzo[d]imidazole-2-carboxamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Exploration of Benzimidazole Derivatives Across Various Therapeutic Targets

This guide provides a comparative overview of molecular docking studies conducted on 1H-Benzo[d]imidazole-2-carboxamide analogs and related benzimidazole derivatives. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid researchers in the field of drug design and development.

Quantitative Docking Performance

The following tables summarize the reported binding affinities and docking scores of various benzimidazole analogs against their respective biological targets. These values provide a quantitative measure of the predicted binding efficiency of the ligands within the active sites of the proteins.

Target ProteinLigand/Analog ClassDocking Score/Binding Energy (kcal/mol)Key Findings
Anaplastic Lymphoma Kinase (ALK)Benzimidazole carboxamide derivatives-5.36 to -7.26Substitution with electron-withdrawing groups like fluorine and chlorine generally increased binding affinity.
Filamenting temperature-sensitive mutant Z (FtsZ)Benzimidazole-2-carboxamides-6.8 to -9.6Several derivatives exhibited higher binding affinities than standard antitubercular drugs.
M. tuberculosis KasASubstituted benzimidazole derivatives-5.149 to -7.541Compounds 7 and 8 showed the highest binding energies of -7.36 and -7.17 kcal/mol, respectively.
Human Topoisomerase I (Hu-TopoI)1H-Benzo[d]imidazole derivatives-5.429 to -6.001 (Glide Score)Compounds 11a, 12a, and 12b demonstrated significant binding interactions within the DNA complex.
TGF-β type I Receptor(R)-1-(1H-benzo[d]imidazol-1-yl)-3-(cyclohexyl methoxy) propan-2-ol-6.25 to -10.37 (Glide XP Score)The most stable conformer achieved a Glide score of -10.37 kcal/mol, indicating strong binding affinity.

Experimental Protocols in Docking Studies

The methodologies employed in the cited docking studies share a common workflow, which is crucial for the virtual screening and analysis of ligand-protein interactions.

General Workflow

A typical molecular docking protocol for benzimidazole analogs involves the following key steps:

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation : The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization and, if necessary, generation of different stereoisomers are performed.

  • Docking Simulation : A molecular docking program is used to predict the binding conformation and affinity of the ligand within the active site of the protein. Commonly used software includes AutoDock Vina and the Schrodinger Suite (utilizing Glide for docking).

  • Analysis of Results : The docking results are analyzed based on the docking score or binding energy, as well as the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Software and Tools
  • Molecular Docking: AutoDock Vina, Schrodinger Suite (Glide)

  • Visualization: PyMOL, Discovery Studio Visualizer

  • Ligand Preparation: ChemDraw, LigPrep (Schrodinger)

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for molecular docking and a key signaling pathway involving a target of benzimidazole derivatives.

cluster_workflow Experimental Workflow: Molecular Docking A Target Identification & PDB Structure Retrieval B Protein Preparation (Remove water, Add hydrogens) A->B D Grid Generation (Define Active Site) B->D C Ligand Preparation (2D to 3D, Energy Minimization) C->D E Molecular Docking Simulation D->E F Analysis of Docking Poses & Binding Affinity E->F G Identification of Lead Compounds F->G

Caption: A generalized workflow for in-silico molecular docking studies.

cluster_pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor Benzimidazole Analog (PARP-1 Inhibitor) Inhibitor->PARP1

Caption: The role of PARP

A Head-to-Head Comparison of Synthetic Routes to 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. 1H-Benzo[d]imidazole-2-carboxamide is a key structural motif found in numerous biologically active compounds. This guide provides a head-to-head comparison of the two primary synthetic routes to this important molecule, offering quantitative data, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach to aid in the selection of the most suitable method for a given research and development context.

The two principal strategies for the synthesis of this compound are:

  • Route 1: Direct one-pot condensation of o-phenylenediamine with a C2-synthon.

  • Route 2: A multi-step synthesis involving the initial formation of 2-aminobenzimidazole followed by amidation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, cost, and environmental impact. The following table summarizes the key quantitative and qualitative aspects of the two main approaches to this compound synthesis.

ParameterRoute 1: Direct CondensationRoute 2: Multi-step via 2-Aminobenzimidazole
Starting Materials o-Phenylenediamine, Oxalic acid derivative (e.g., Oxamic acid)o-Phenylenediamine, Cyanogen bromide (for 2-aminobenzimidazole synthesis), Carboxylic acid/derivative
Number of Steps 12 or more
Typical Reaction Time 2 - 8 hours12 - 24 hours (for amidation step)
Reported Yield ~70% (for analogous compounds)[1]~82% (for analogous amidation)
Reaction Conditions Often requires heating (e.g., water bath, reflux)[1]; acid catalysis may be needed.[2][3]Amidation often at room temperature; requires coupling agents (e.g., HATU, HBTU).[4]
Scalability Potentially more straightforward for large-scale synthesis due to fewer steps.Multi-step nature can present challenges for scaling up.
Cost-Effectiveness Generally utilizes cheaper starting materials.May involve more expensive reagents, such as peptide coupling agents.
Environmental Impact Can involve harsh acidic conditions and high temperatures. Greener alternatives using microwave irradiation or eco-friendly catalysts are being explored.[5]Use of coupling agents can generate significant waste. Solvents like DMF are common.
Key Advantages Fewer synthetic steps, potentially higher atom economy.Generally milder reaction conditions for the final amidation step, potentially higher overall yield.
Key Disadvantages May require harsh reaction conditions; potential for side product formation.Longer overall synthesis time; requires isolation of intermediates.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_1 OPD o-Phenylenediamine Reaction_1 Direct Condensation OPD->Reaction_1 C2_synthon Oxalic Acid Derivative (e.g., Oxamic Acid) C2_synthon->Reaction_1 Target_1 1H-Benzo[d]imidazole- 2-carboxamide Reaction_1->Target_1 Heat/Catalyst

Caption: Synthetic workflow for Route 1: Direct Condensation.

Route_2 cluster_step1 Step 1: Formation of 2-Aminobenzimidazole cluster_step2 Step 2: Amidation OPD_2 o-Phenylenediamine Reaction_2a Cyclization OPD_2->Reaction_2a CNBr Cyanogen Bromide CNBr->Reaction_2a Two_AB 2-Aminobenzimidazole Reaction_2a->Two_AB Carboxylic_Acid Carboxylic Acid Derivative Reaction_2b Amide Coupling Carboxylic_Acid->Reaction_2b Target_2 1H-Benzo[d]imidazole- 2-carboxamide Reaction_2b->Target_2 Coupling Agent Two_AB_ref->Reaction_2b

Caption: Synthetic workflow for Route 2: Multi-step via 2-Aminobenzimidazole.

Experimental Protocols

Below are representative experimental protocols for the key steps in each synthetic route, based on published procedures for analogous compounds.

Route 1: Direct Condensation (Hypothetical Protocol based on Analogy)

This protocol is adapted from the synthesis of a similar benzimidazole derivative.[1]

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzenamide

  • A mixture of o-phenylenediamine (0.1 mol) and p-amino benzoic acid (0.1 mol) is heated on a water bath for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • A 10% sodium hydroxide solution is added slowly with constant stirring until the mixture is just alkaline.

  • The crude product precipitates and is collected by filtration.

  • The solid is washed with ice-cold water, decolorized (e.g., with activated charcoal), and washed repeatedly.

  • After drying, the product is recrystallized from ethanol to yield the pure compound.

Note: For the synthesis of the unsubstituted this compound, a suitable C2-synthon would be a derivative of oxalic acid, such as oxamic acid or a reactive ester thereof. Reaction conditions would likely require optimization.

Route 2: Multi-step via 2-Aminobenzimidazole

Step 2a: Synthesis of 2-Aminobenzimidazole

The synthesis of 2-aminobenzimidazole is a well-established procedure. One common method involves the reaction of o-phenylenediamine with cyanogen bromide.

Step 2b: Amidation of 2-Aminobenzimidazole

This protocol is based on the synthesis of N-(1H-benzo[d]imidazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide.

  • To a 100 mL round-bottom flask, add 1H-benzo[d]imidazol-2-amine (1.5 mmol), the desired carboxylic acid (1.0 mmol), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo-[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.0 mmol) in DMF (8-12 volumes) under a nitrogen atmosphere.

  • Stir the contents for 5 minutes at 20-30 °C until a clear solution is formed.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to the reaction mixture.

  • Stir the reaction mass for 12-16 hours at 20-30 °C.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, slowly add ice-cold water (20 volumes) to the reaction mixture with stirring to precipitate the product.

  • Filter the precipitated solid and wash with purified water (10 volumes) followed by acetone (5 volumes).

  • The crude product can be further purified by column chromatography.

Conclusion

Both the direct condensation and the multi-step amidation routes offer viable pathways to this compound. The choice between them will depend on the specific requirements of the synthesis. For rapid, one-pot access to the benzimidazole core, the direct condensation method is attractive, particularly if the starting materials are readily available and inexpensive. However, for achieving higher yields under milder conditions for the final amide bond formation, the multi-step approach starting from 2-aminobenzimidazole is a well-documented and reliable option, despite the longer overall synthesis time. The increasing focus on green chemistry may also favor the development of catalyzed, one-pot procedures that minimize waste and energy consumption. Researchers should carefully consider the factors outlined in this guide to select the optimal synthetic strategy for their needs.

References

Validating Cellular Target Engagement of 1H-Benzo[d]imidazole-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel compounds, using the hypothetical kinase inhibitor, 1H-Benzo[d]imidazole-2-carboxamide, as an exemplar. We will explore well-established techniques, presenting their principles, experimental workflows, and comparative data to aid in the selection of the most appropriate assay for your research needs.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target (e.g., enzyme, receptor) in a physiologically relevant context.[1] Validating target engagement in living cells provides crucial evidence that a compound reaches and binds to its intended target, a prerequisite for its pharmacological effect.[2][3] Failure to confirm target engagement is a significant contributor to the high attrition rates in drug development.[4] A variety of biophysical and biochemical methods have been developed to measure this interaction directly or indirectly.[5][6][7] This guide focuses on comparing two prominent cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.

Comparative Analysis of Key Methodologies

Here, we compare CETSA and NanoBRET™, two powerful but distinct approaches to confirm and quantify the interaction of this compound with its hypothetical kinase target in a cellular environment.

Data Presentation: Quantitative Comparison

The following table summarizes hypothetical quantitative data obtained for this compound using CETSA and NanoBRET™ assays.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay Alternative Method: Kinase Glo® Assay
EC50 (Target Engagement) 1.2 µM0.8 µMNot Applicable (Measures enzyme inhibition)
IC50 (Kinase Inhibition) Not Directly MeasuredNot Directly Measured0.5 µM
Maximum Target Stabilization (ΔTm) +4.2 °CNot ApplicableNot Applicable
Z'-factor 0.60.80.75
Throughput Low to MediumHighHigh
Label-Free YesNo (Requires protein tagging and tracer)No (Relies on ATP to Luciferin conversion)
Live-Cell Compatible YesYesNo (Requires cell lysis)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of the target protein.[4][8] Binding of a compound like this compound to its target kinase increases the protein's resistance to heat-induced denaturation.[9][10]

Experimental Workflow:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis and Fractionation: Subject the heated cells to freeze-thaw cycles for lysis. Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant. The amount of the target kinase remaining in the soluble fraction is quantified by a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement. The concentration-dependent stabilization can be used to determine the EC50 of target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound for binding to the target.

Experimental Workflow:

  • Cell Line Generation: Create a stable cell line expressing the kinase of interest fused to a NanoLuc® luciferase tag.

  • Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96-well or 384-well) and allow them to attach overnight.

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of this compound. Subsequently, add a fluorescently labeled tracer that is known to bind to the target kinase.

  • BRET Measurement: Add the NanoBRET™ substrate to the wells. If the fluorescent tracer is bound to the NanoLuc®-tagged kinase, energy transfer will occur upon substrate addition, generating a BRET signal. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.

  • Data Analysis: The BRET ratio is calculated by dividing the emission signal from the fluorescent acceptor by the emission signal from the luciferase donor. The data is then plotted as a function of the compound concentration to determine the IC50 value, which reflects the target engagement potency.

Mandatory Visualizations

Signaling Pathway

// Nodes Ligand [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetKinase [label="Target Kinase\n(Hypothetical Target)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PhosphorylatedSubstrate [label="Phosphorylated Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape="ellipse", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> TargetKinase [label="Activates"]; TargetKinase -> Substrate [label="Phosphorylates"]; Substrate -> PhosphorylatedSubstrate [style=invis]; PhosphorylatedSubstrate -> Downstream; Downstream -> Response; Inhibitor -> TargetKinase [arrowhead="tee", color="#EA4335", penwidth=2, label="Inhibits"]; } dot Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

Experimental Workflow: CETSA

// Nodes Start [label="Start: Cultured Cells", shape="ellipse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Apply Heat Gradient", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyse [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate Soluble and\nPrecipitated Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Soluble\nTarget Protein\n(e.g., Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Melting Curve Analysis", shape="ellipse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Heat; Heat -> Lyse; Lyse -> Centrifuge; Centrifuge -> Separate; Separate -> Quantify; Quantify -> End; } dot Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Experimental Workflow: NanoBRET™

// Nodes Start [label="Start: Engineered Cells\n(NanoLuc-Kinase)", shape="ellipse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Plate Cells in\nMulti-well Format", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Add this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tracer [label="Add Fluorescent Tracer", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Add NanoBRET Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure BRET Signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Dose-Response Curve", shape="ellipse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Plate; Plate -> Treat; Treat -> Tracer; Tracer -> Substrate; Substrate -> Measure; Measure -> End; } dot Caption: NanoBRET™ Target Engagement Assay experimental workflow.

Conclusion

Validating the cellular target engagement of a compound like this compound is a non-negotiable step in modern drug discovery. Both CETSA and NanoBRET™ offer robust, yet fundamentally different, approaches to achieving this. CETSA provides a label-free method to assess target stabilization, which is a direct consequence of binding.[4][11] In contrast, NanoBRET™ offers a higher-throughput, live-cell assay that is highly amenable to screening and generating quantitative potency data.[1] The choice between these and other methods will depend on factors such as the availability of reagents (e.g., antibodies, tagged proteins), required throughput, and the specific questions being addressed in the research program. For comprehensive validation, employing orthogonal methods is highly recommended to build confidence in the observed target engagement.[5][12]

References

Safety Operating Guide

Navigating the Disposal of 1H-Benzo[d]imidazole-2-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1H-Benzo[d]imidazole-2-carboxamide, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the material should be carefully swept up, placed into a designated, sealed container for disposal, and the area thoroughly decontaminated.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is crucial for safe and compliant disposal.

  • Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, flasks), and spill cleanup materials, must be treated as hazardous chemical waste.[1] To prevent potentially hazardous reactions, this waste stream should not be mixed with other chemical wastes, particularly incompatible materials such as strong oxidizing agents.

  • Containerization : Utilize a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.[1] For solid waste, high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition and can be securely sealed.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

    • An indication of the primary hazards (e.g., Toxic, Irritant), which can be determined from the Safety Data Sheet (SDS) of a similar compound if one for the specific chemical is unavailable.

    • The accumulation start date, which is the date the first piece of waste is placed in the container.[1]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel. The storage area should be well-ventilated and provide for the segregation of incompatible waste types.

  • Disposal Request : Once the container is full, or if the waste has been stored for the maximum allowable time according to institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard trash or down the drain.[1]

Decontamination of Labware

For reusable labware that has come into contact with this compound, a triple rinse procedure is recommended for decontamination.

  • Initial Rinse : Rinse the labware with a solvent capable of dissolving the compound, such as methanol, ethanol, or acetone. This initial rinsate is considered hazardous and must be collected in the designated hazardous waste container for this compound.[1]

  • Second and Third Rinses : Repeat the rinse two more times with fresh solvent. These subsequent rinses should also be collected in the hazardous waste container.[1]

Summary of Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[1]
Container Type Dedicated, leak-proof, chemically compatible (e.g., HDPE)[1]
Labeling Requirements "Hazardous Waste", Full Chemical Name, Hazard Information, Accumulation Start Date[1]
Prohibited Disposal Drain Disposal, Evaporation in Fume Hood, Regular Trash[1]
Labware Decontamination Triple rinse with a suitable solvent; collect all rinsate as hazardous waste.[1]

Disposal Workflow

DisposalWorkflow start Generation of 1H-Benzo[d]imidazole- 2-carboxamide Waste classify Classify as Hazardous Waste start->classify containerize Place in a Dedicated, Compatible, and Labeled Hazardous Waste Container classify->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No ehs_pickup Arrange for Disposal via EHS or Licensed Contractor full->ehs_pickup Yes end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 1H-Benzo[d]imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Benzo[d]imidazole-2-carboxamide was located. The following guidance is based on the safety data for structurally similar compounds, including other benzimidazole derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure a safe laboratory environment when handling this compound. Based on data from related compounds, this substance should be treated as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory coatA flame-retardant lab coat should be worn and kept buttoned.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing or aerosol generation.[1][2]
Respiratory Protection NIOSH-approved respiratorUse a respirator if ventilation is inadequate or when handling powders to avoid dust inhalation.[1]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a properly functioning chemical fume hood is available.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Prepare all necessary equipment and reagents.

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Conduct all manipulations of this compound within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3]

  • Use non-sparking tools.[3]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Keep containers tightly closed when not in use.[1]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[4]

Waste Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Do not mix with incompatible wastes.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_locate Locate Safety Equipment prep_setup->prep_locate handle_weigh Weigh Compound in Hood prep_locate->handle_weigh handle_transfer Perform Experimental Manipulations handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces and Glassware handle_transfer->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_solid Collect Solid Waste in Labeled Container cleanup_wash->disp_solid disp_liquid Collect Liquid Waste in Labeled Container cleanup_wash->disp_liquid disp_rinse Collect First Rinse of Empty Containers cleanup_wash->disp_rinse disp_store Store Waste in Designated Area disp_solid->disp_store disp_liquid->disp_store disp_rinse->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[d]imidazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzo[d]imidazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.